2,6-Diaminohexanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diaminohexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLAGBDJVHRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide on the Chemical Properties of 2,6-Diaminohexanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2,6-diaminohexanamide derivatives. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Core Chemical Properties
This compound, also known as L-lysinamide, is a derivative of the essential amino acid L-lysine, featuring a primary amide at the C-1 carboxyl position. Its derivatives, substituted at the α- and ε-amino groups, exhibit a wide range of chemical and physical properties that are of significant interest in medicinal chemistry. These properties are heavily influenced by the nature of the substituents.
Physicochemical Data of Selected Derivatives
The following tables summarize key physicochemical data for this compound and some of its N-acetylated derivatives. This data is crucial for understanding the behavior of these compounds in biological systems and for the design of new molecular entities.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated XLogP3 |
| This compound | (2S)-2,6-Diaminohexanamide | C₆H₁₅N₃O | 145.20 | Not Available | -2.3 |
| N(α)-Acetyl-L-lysinamide | (2S)-2-Acetamido-6-aminohexanamide | C₈H₁₇N₃O₂ | 187.24 | Not Available | -1.9 |
| N(ε)-Acetyl-L-lysinamide | (2S)-2-Amino-6-acetamidohexanamide | C₈H₁₇N₃O₂ | 187.24 | 250[1][2] | -2.8[1] |
Data compiled from various sources. Note that experimental data for the unsubstituted and N(α)-acetylated lysinamide is limited in the public domain.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of research. Below are representative methodologies for the synthesis of N-acylated this compound derivatives.
General Procedure for N-Acylation of L-Lysine
A common method for the acylation of the amino groups of lysine involves the use of an acyl chloride or an activated ester in the presence of a base. The selective acylation of the α- or ε-amino group often requires protecting group strategies.
Example: Synthesis of N(ε)-Acetyl-L-lysine
-
Protection of the α-amino group: The α-amino group of L-lysine is first protected, for instance, as a benzyloxycarbonyl (Cbz) derivative.
-
Acetylation of the ε-amino group: The protected lysine is then treated with acetic anhydride in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine (TEA) to facilitate the acetylation of the ε-amino group.
-
Deprotection: The Cbz protecting group is subsequently removed via catalytic hydrogenation to yield N(ε)-acetyl-L-lysine.[2]
To obtain the corresponding amide, the carboxyl group of the N-acylated lysine can be activated and reacted with ammonia or an appropriate amine.
Amide Formation via Carbodiimide Coupling
A widely used method for the formation of the C-1 amide is through a carbodiimide-mediated coupling reaction.
-
Activation of the Carboxylic Acid: The N-protected lysine derivative is dissolved in an aprotic solvent like dichloromethane (DCM) or DMF. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form an activated ester in situ.
-
Reaction with Amine: The desired amine (or ammonia for the primary amide) is then added to the reaction mixture.
-
Work-up and Purification: The reaction is typically stirred at room temperature until completion. The urea byproduct is filtered off, and the desired amide is purified using standard techniques such as extraction and chromatography.
Biological Significance and Signaling Pathways
Derivatives of this compound are of particular interest due to their potential to interact with enzymes that recognize lysine residues. A prominent example is their role as inhibitors of histone deacetylases (HDACs).
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][5]
Many HDAC inhibitors are designed to mimic the structure of acetylated lysine. They typically feature a zinc-binding group that coordinates with the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. N-substituted this compound derivatives can be designed to fit this pharmacophore model.
Below is a diagram illustrating the role of HDACs in chromatin remodeling and gene expression, and the mechanism of their inhibition.
This diagram illustrates how Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) regulate chromatin structure and gene expression. HDAC inhibitors, which can include this compound derivatives, block the deacetylation process, leading to an accumulation of acetylated histones, a more open chromatin structure, and the potential for re-expression of silenced genes.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. Their chemical properties can be finely tuned through substitution at the amino groups, allowing for the optimization of their biological activity. The provided data and protocols serve as a foundational resource for researchers working to design and synthesize novel derivatives with enhanced therapeutic profiles. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their potential in various disease contexts.
References
2,6-Diaminohexanamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminohexanamide, a derivative of the essential amino acid L-lysine, is emerging as a promising bifunctional building block in organic synthesis. Its structure, featuring a primary amide and two primary amine groups, offers a unique combination of reactivity and chirality, making it a valuable precursor for a diverse range of molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in polymer chemistry, peptidomimetics, and drug discovery.
The presence of two distinct types of nucleophilic functional groups—the α- and ε-amino groups—allows for selective modifications, leading to the construction of complex molecules with tailored properties. The inherent chirality of the molecule, derived from its L-lysine precursor, is of particular interest in the development of stereospecific catalysts, polymers, and therapeutic agents.
Synthesis and Properties of this compound
The synthesis of this compound can be achieved through the amidation of the carboxylic acid functionality of a suitably protected L-lysine derivative, followed by deprotection. A common strategy involves the use of standard peptide coupling reagents to form the amide, followed by the removal of protecting groups from the amino functionalities.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₁₅N₃O | |
| Molecular Weight | 145.20 g/mol | |
| Appearance | White to off-white solid | Based on similar diamines and amides. |
| Melting Point | > 200 °C (decomposes) | Expected to be high due to strong intermolecular hydrogen bonding. |
| Boiling Point | Not applicable | Expected to decompose before boiling. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | The polar nature of the amino and amide groups will dominate solubility. |
| pKa (α-amino) | ~9.0 - 9.5 | Similar to the α-amino group of lysine. |
| pKa (ε-amino) | ~10.5 - 11.0 | Similar to the ε-amino group of lysine. |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques. The expected key signals are summarized below.
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 3.0-3.5 (m, 1H), δ 2.5-2.8 (t, 2H), δ 1.2-1.8 (m, 6H), δ 7.0-8.0 (br s, 2H), δ 1.5-2.5 (br s, 4H) | α-CH, ε-CH₂, -(CH₂)₃-, -CONH₂, -NH₂ |
| ¹³C NMR | δ ~175-180, δ ~55-60, δ ~40-45, δ ~20-35 | C=O, α-C, ε-C, -(CH₂)₃- |
| IR Spectroscopy | 3400-3200 cm⁻¹ (N-H stretch), 1680-1640 cm⁻¹ (C=O stretch, Amide I), 1640-1550 cm⁻¹ (N-H bend, Amide II) | Amine and amide functional groups. |
| Mass Spectrometry | [M+H]⁺ = 146.1237 | High-resolution mass spectrometry for exact mass determination. |
Applications in Organic Synthesis
The unique trifunctional nature of this compound makes it a versatile building block for various synthetic applications.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polyamides.[1][2] Its two primary amino groups can react with dicarboxylic acids or their derivatives to form polyamide chains. The presence of the pendant amide group can introduce hydrophilicity and hydrogen bonding sites along the polymer backbone, potentially influencing the material's mechanical and thermal properties.
The general scheme for the polycondensation of this compound with a diacyl chloride is depicted below:
Caption: Polycondensation of this compound.
Peptidomimetics and Drug Development
The structural similarity of this compound to L-lysine makes it an attractive scaffold for the design of peptidomimetics.[3] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The primary amide of this compound can serve as a bioisosteric replacement for a peptide bond, while the amino groups provide handles for further functionalization.
Derivatives of this compound have been explored in drug discovery. For instance, Lisdexamfetamine is a prodrug in which D-amphetamine is attached to the α-amino group of L-lysine through an amide bond.[4] This highlights the potential of using the this compound core to create novel prodrugs or bioactive molecules. The amino groups can be acylated or alkylated to introduce various functionalities that can interact with biological targets.[5][6]
Caption: Synthetic utility of this compound.
Experimental Protocols
The following are detailed, exemplary protocols for the synthesis and polymerization of this compound. These are based on standard laboratory procedures and may require optimization.
Synthesis of (S)-2,6-Diaminohexanamide from L-Lysine Hydrochloride
This two-step procedure involves the protection of the amino groups, followed by amidation of the carboxylic acid and subsequent deprotection.
Step 1: Synthesis of (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanamide
-
To a solution of Nα,Nε-di-Boc-L-lysine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Bubble ammonia gas through the solution for 15 minutes, or add a solution of ammonia in dioxane (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the desired protected diamide.
Step 2: Deprotection to (S)-2,6-Diaminohexanamide
-
Dissolve the protected diamide from Step 1 in a solution of 4 M HCl in dioxane (10 eq of HCl).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield (S)-2,6-diaminohexanamide dihydrochloride.
-
The free base can be obtained by neutralization with a suitable base (e.g., ion-exchange resin or aqueous NaOH).
Caption: Synthetic workflow for this compound.
Polyamide Synthesis via Interfacial Polymerization
This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride.
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Prepare an aqueous solution of this compound (0.5 M) containing sodium carbonate (1.0 M) as an acid scavenger.
-
Prepare a solution of adipoyl chloride (0.5 M) in an organic solvent immiscible with water (e.g., tetrachloroethylene).[7]
-
Carefully pour the organic solution on top of the aqueous solution in a beaker to create two distinct layers.
-
A film of polyamide will form at the interface of the two solutions.[7]
-
Gently grasp the film with tweezers and pull it out of the beaker. A continuous thread of polyamide can be drawn.
-
Wash the resulting polymer with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of a primary amide and two primary amine groups, along with its inherent chirality, makes it a valuable precursor for the synthesis of novel polymers, peptidomimetics, and drug candidates. While further research is needed to fully explore its properties and reactivity, the foundational chemical principles and the examples of structurally related compounds strongly suggest a promising future for this compound in advancing materials science and medicinal chemistry. The experimental protocols provided herein offer a starting point for the synthesis and application of this intriguing molecule.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2S)-2,6-DIAMINO-N-[(1S)-1-METHYL-2-PHENYLETHYL]HEXANAMIDE DIMETHANESULFONATE | 608137-33-3 [chemicalbook.com]
- 5. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chm.uri.edu [chm.uri.edu]
Spectroscopic Analysis of 2,6-Diaminohexanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminohexanamide, the amide derivative of the essential amino acid L-lysine, is a compound of interest in various biochemical and pharmaceutical applications. Its structural similarity to lysine suggests potential roles in biological pathways and as a building block for novel therapeutics. A thorough spectroscopic characterization is fundamental to understanding its chemical properties and behavior. This technical guide provides a predictive overview of the expected spectroscopic data for this compound and outlines standard experimental protocols for its analysis. While specific experimental data for this compound is not widely available in public databases, this document serves as a roadmap for researchers undertaking its synthesis and characterization.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison to similar molecules.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-2 (α-CH) | 3.0 - 3.5 | Triplet (t) | 1H |
| H-3 (β-CH₂) | 1.3 - 1.5 | Multiplet (m) | 2H |
| H-4 (γ-CH₂) | 1.2 - 1.4 | Multiplet (m) | 2H |
| H-5 (δ-CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |
| H-6 (ε-CH₂) | 2.6 - 2.8 | Triplet (t) | 2H |
| Amide (-CONH₂) | 7.0 - 8.0 | Broad Singlet (br s) | 2H |
| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| C-1 (C=O) | 175 - 180 |
| C-2 (α-CH) | 55 - 60 |
| C-3 (β-CH₂) | 30 - 35 |
| C-4 (γ-CH₂) | 22 - 27 |
| C-5 (δ-CH₂) | 38 - 43 |
| C-6 (ε-CH₂) | 40 - 45 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| N-H Stretch (Amine & Amide) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1690 | Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) |
| [M+H]⁺ | 146.1293 |
| [M+Na]⁺ | 168.1113 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a water-soluble, non-volatile compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HOD signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion. High-resolution mass spectrometry can be used to confirm the elemental composition.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis and a hypothetical signaling pathway where this compound might be investigated.
Theoretical and Computational Elucidation of 2,6-Diaminohexanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-diaminohexanamide, a derivative of the essential amino acid L-lysine. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on L-lysine and related amide compounds to present a detailed profile. The guide covers physicochemical properties, a proposed synthesis protocol, and a discussion on potential biological interactions and signaling pathways. Furthermore, a framework for the computational investigation of this compound is presented, offering a roadmap for future in-silico research. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
This compound, the amide derivative of L-lysine, is a molecule of interest in various fields, including biochemistry and pharmacology. As an analog of a proteinogenic amino acid, it holds the potential to interact with biological systems in unique ways. The presence of a primary amide group in place of the carboxylic acid can significantly alter its physicochemical properties, such as its charge state at physiological pH, its ability to form hydrogen bonds, and its overall polarity. These modifications can, in turn, influence its biological activity, including its interaction with enzymes, transporters, and receptors.
This guide aims to provide a thorough theoretical and computational perspective on this compound. While experimental data on this specific compound is sparse, we can extrapolate from the extensive knowledge of L-lysine and general principles of medicinal and computational chemistry to build a robust understanding of its potential properties and functions.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the molecule's behavior in biological systems and for designing further experimental and computational studies.
| Property | Value | Source |
| Molecular Formula | C6H15N3O | PubChem |
| Molecular Weight | 145.21 g/mol | PubChem |
| IUPAC Name | (2S)-2,6-diaminohexanamide | PubChem |
| CAS Number | 43139-39-7 | Vendor Data |
| Topological Polar Surface Area | 96.8 Ų | PubChem |
| Hydrogen Bond Donors | 4 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| LogP (predicted) | -2.3 | ChemAxon |
| pKa (predicted) | α-amino: ~8.5, ε-amino: ~10.5 | ACD/Labs |
Experimental Protocols
Proposed Synthesis of this compound
Principle: The synthesis involves the protection of the two amino groups of L-lysine, followed by the activation of the carboxylic acid group and subsequent amidation with ammonia. The final step is the deprotection of the amino groups.
Materials:
-
Nα,Nε-di-Boc-L-lysine
-
Ethyl chloroformate or Isobutyl chloroformate
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (gas or solution in an organic solvent)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF. Cool the solution to -15 °C in an ice-salt bath. Add N-methylmorpholine (1.1 equivalents) and then slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature below -10 °C. Stir the reaction mixture for 30 minutes to form the mixed anhydride.
-
Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate organic solvent at -15 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification of the Protected Amide: Quench the reaction with water and remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Nα,Nε-di-Boc-2,6-diaminohexanamide. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified protected amide in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Isolation of the Final Product: Remove the solvent and excess acid under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as its salt (e.g., dihydrochloride or trifluoroacetate). Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not available in public databases, the spectra of L-lysine can be used as a reference for the backbone and side-chain protons and carbons.
Proposed Computational Workflow
A systematic computational investigation of this compound can provide valuable insights into its structure, properties, and potential biological interactions.
The Expanding Chemical Versatility of 2,6-Diaminohexanamide: A Technical Guide to Novel Reactions and Emerging Applications
For Immediate Release
A comprehensive technical guide has been compiled detailing novel reactions involving 2,6-diaminohexanamide, a lysine-derived bifunctional molecule, for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of its synthetic potential beyond conventional derivatizations, focusing on its utility as a scaffold for constructing complex molecular architectures, including heterocyclic systems and peptidomimetics. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways and workflows.
This compound, also known as lysinamide, possesses two primary amine groups and a primary amide, offering multiple reactive sites for chemical modification. While its role as a simple building block in peptide synthesis is established, recent research has unveiled its capacity to participate in more complex and novel chemical transformations, opening new avenues for the design of bioactive compounds and functional materials.
Novel Synthetic Applications of this compound
This guide highlights several innovative reactions that leverage the unique structural features of this compound. These include its application in multicomponent reactions, intramolecular cyclizations, and the synthesis of alkaloid precursors.
Intramolecular Cyclization for the Synthesis of Piperidinone Derivatives
A significant advancement in the utilization of this compound is its role as a precursor for the synthesis of substituted piperidin-2-ones. This transformation involves an intramolecular cyclization, a key strategy in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The reaction proceeds by activating one of the amine groups, which then acts as a nucleophile to attack the amide carbonyl, leading to the formation of a six-membered piperidinone ring.
This approach is particularly valuable as piperidine and its derivatives are core structures in a vast array of FDA-approved drugs and natural products with diverse biological activities. The ability to generate novel piperidinone libraries from a readily available starting material like this compound is of considerable interest for drug discovery programs.
Experimental Protocol: Synthesis of a Piperidinone Derivative from N-acylated this compound
A representative experimental protocol for the intramolecular cyclization of an N-acylated this compound derivative is as follows:
-
N-Acylation of this compound: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). The mixture is stirred at room temperature for 15-30 minutes. The desired acylating agent, such as an acyl chloride or anhydride (1.1 eq), is then added portion-wise, and the reaction is stirred at room temperature for 2-4 hours or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and concentration under reduced pressure to yield the N-acylated product.
-
Intramolecular Cyclization: The purified N-acylated this compound derivative is dissolved in a high-boiling point aprotic solvent like toluene or xylene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added. The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the cyclization is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired piperidinone derivative.
Table 1: Quantitative Data for the Synthesis of Piperidinone Derivatives
| Entry | Acylating Agent | Solvent for Cyclization | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Toluene | p-TSA | 12 | 78 |
| 2 | Acetyl chloride | Xylene | H₂SO₄ (cat.) | 18 | 65 |
| 3 | Cinnamic acid chloride | Toluene | p-TSA | 16 | 72 |
Diagram 1: General Workflow for Piperidinone Synthesis
Caption: Workflow for the two-step synthesis of piperidinone derivatives.
Multicomponent Reactions: The Ugi and Passerini Reactions
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid generation of molecular complexity from simple starting materials in a single synthetic step. The presence of two primary amine groups makes this compound an attractive substrate for MCRs such as the Ugi and Passerini reactions.
In a potential Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide. Depending on the stoichiometry and reaction conditions, this could lead to the formation of bis-Ugi adducts or macrocyclic structures through an intramolecular reaction, yielding complex peptidomimetic scaffolds.
Similarly, in a Passerini three-component reaction, one of the primary amines of this compound could first be converted to an isocyanide. This derivative could then react with a carbonyl compound and a carboxylic acid to produce α-acyloxy amides, which are valuable intermediates in organic synthesis.
Diagram 2: Conceptual Pathway for a bis-Ugi Reaction
Caption: Conceptual scheme of a bis-Ugi multicomponent reaction.
Biological Significance and Signaling Pathways
While the synthetic utility of this compound is rapidly expanding, its direct involvement in specific signaling pathways is less well-defined and an area of active investigation. As a derivative of the essential amino acid lysine, it is plausible that it or its metabolites could interact with pathways regulated by lysine metabolism. Lysine itself is a precursor to a variety of bioactive molecules, including certain alkaloids and neurotransmitter modulators. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound and its novel derivatives.
Conclusion
This compound is emerging as a versatile and valuable building block in modern organic synthesis. Its ability to undergo novel reactions, including intramolecular cyclizations and multicomponent reactions, provides a powerful platform for the generation of diverse and complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to empower researchers to explore the full synthetic potential of this readily accessible molecule, paving the way for the discovery of new therapeutic agents and functional materials. The continued investigation into both the chemical reactivity and biological activity of this compound and its derivatives promises to be a fruitful area of scientific inquiry.
An In-depth Technical Guide to the Reactivity of Amino Groups in 2,6-Diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the two primary amino groups in 2,6-diaminohexanamide, also known as L-lysinamide. As a derivative of the essential amino acid L-lysine, the differential reactivity of its α- and ε-amino groups is of significant interest in various scientific disciplines, including drug development, bioconjugation, and materials science. This document outlines the structural and electronic properties of this compound, delves into the factors governing the chemoselectivity of its amino groups, and provides detailed experimental protocols for their selective modification. Quantitative data is summarized for clarity, and key concepts are illustrated with diagrams to facilitate understanding.
Introduction
This compound is a primary amide derivative of the amino acid L-lysine.[1] Its structure features two primary amino groups: an α-amino group adjacent to the amide functionality and an ε-amino group at the terminus of the butyl side chain. The presence of these two distinct nucleophilic centers, coupled with the primary amide, imparts a unique chemical profile to the molecule, making it a versatile building block in chemical synthesis.
Understanding the differential reactivity of the α- and ε-amino groups is paramount for the controlled chemical modification of this compound. This knowledge is crucial for applications such as the development of prodrugs, the synthesis of novel polymers, and the creation of targeted bioconjugates. This guide aims to provide a detailed technical overview of the factors influencing this reactivity and to equip researchers with the practical knowledge to selectively functionalize this molecule.
Structural and Physicochemical Properties
The reactivity of the amino groups in this compound is intrinsically linked to its molecular structure and the electronic environment of each amine.
Structure and Nomenclature
-
IUPAC Name: (2S)-2,6-diaminohexanamide[1]
-
Common Names: L-Lysinamide, Lysine amide[1]
-
Molecular Formula: C₆H₁₅N₃O[1]
-
Molecular Weight: 145.20 g/mol [1]
The key structural features are the chiral center at the α-carbon, the primary amide group, the α-amino group, and the ε-amino group at the end of the four-carbon side chain.
Basicity and pKa Values
| Functional Group | Estimated pKa (from L-lysine) | Predominant form at pH 7.4 |
| α-Amino Group | ~9.2[3] | Protonated (-NH₃⁺) |
| ε-Amino Group | ~10.8[3] | Protonated (-NH₃⁺) |
Table 1: Estimated pKa values of the amino groups in this compound based on L-lysine.
The lower pKa of the α-amino group compared to the ε-amino group is attributed to the electron-withdrawing inductive effect of the adjacent amide group. This difference in basicity is the cornerstone of achieving selective chemical modifications. At a given pH, the α-amino group will have a higher proportion of its unprotonated, nucleophilic form compared to the ε-amino group.
Differential Reactivity of the Amino Groups
The difference in pKa values between the α- and ε-amino groups allows for their selective functionalization under carefully controlled reaction conditions.
pH Control
By adjusting the pH of the reaction medium, it is possible to favor the reaction at one amino group over the other. At a pH value between the pKa of the α-amino group and the ε-amino group (e.g., pH 9.5-10), the α-amino group will be significantly deprotonated and thus more nucleophilic, while the ε-amino group will remain largely protonated and unreactive.
Nucleophilicity
In its unprotonated state, a primary amine acts as a nucleophile. The ε-amino group, being more basic, is inherently a stronger nucleophile than the α-amino group in its unprotonated form. However, at physiological pH, the higher pKa of the ε-amino group means it is more likely to be protonated and thus non-nucleophilic.[4] The reactivity is therefore a balance between the inherent nucleophilicity and the degree of protonation at a given pH.
Steric Hindrance
The α-amino group is located closer to the chiral center and the amide group, which may introduce a degree of steric hindrance for bulky electrophiles compared to the more accessible ε-amino group at the end of the flexible side chain.
Selective Modification Strategies
The selective modification of the amino groups of this compound typically involves acylation or alkylation reactions. The key to selectivity lies in the choice of reagents, reaction conditions, and the use of protecting groups.
Selective N-Acylation
Acylation of amines is a common transformation that forms a stable amide bond. Reagents such as acyl chlorides, acid anhydrides, and activated esters are frequently employed.
-
Selective ε-Acylation: To selectively acylate the more nucleophilic ε-amino group, the reaction is typically carried out at a pH above the pKa of the ε-amino group (pH > 11). At this pH, both amino groups are largely deprotonated, but the ε-amino group's higher intrinsic nucleophilicity will favor its reaction.
-
Selective α-Acylation: Achieving selective α-acylation is more challenging due to the lower nucleophilicity of the α-amino group. However, by carefully controlling the pH to be near the pKa of the α-amino group (pH ~9), a kinetic preference for α-acylation can be achieved. Alternatively, a protection strategy is often more reliable.
Selective N-Alkylation
Alkylation introduces an alkyl group to the nitrogen atom. Reductive amination is a common method for this transformation.
-
Selective ε-Alkylation: Similar to acylation, performing the reaction at a higher pH will favor the alkylation of the ε-amino group.
-
Selective α-Alkylation: Selective α-alkylation can be attempted under pH control, but often requires a protection/deprotection strategy for high selectivity.
Protecting Group Strategies
For achieving high selectivity, especially in multi-step syntheses, the use of orthogonal protecting groups is the most robust strategy. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
-
Boc Protection: The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically piperidine in DMF.
The orthogonality of these protecting groups allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected.
Experimental Protocols
The following are generalized protocols for the protection of the amino groups of this compound, adapted from standard procedures for lysine and other primary amines. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Di-N-Boc-Protection of this compound
This protocol describes the non-selective protection of both amino groups.
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M sodium hydroxide (NaOH) solution while stirring in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) dissolved in a minimal amount of 1,4-dioxane dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the di-Boc-protected product.
-
Protocol for Selective Nε-Fmoc-Protection of this compound (via Copper Complexation)
This method leverages the formation of a copper(II) complex to temporarily protect the α-amino group, allowing for selective protection of the ε-amino group.
-
Complex Formation:
-
Dissolve this compound (1 equivalent) in water.
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 equivalents) in water to form the copper complex.
-
Adjust the pH to ~9 with a suitable base (e.g., sodium bicarbonate).
-
-
Fmoc Protection:
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents) or Fmoc-OSu dissolved in a suitable organic solvent (e.g., acetone or dioxane) dropwise to the copper complex solution.
-
Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Decomplexation and Work-up:
-
Decompose the copper complex by adding a solution of ethylenediaminetetraacetic acid (EDTA) and adjusting the pH as necessary.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the Nε-Fmoc-protected this compound.
-
Analytical Characterization
The successful modification of this compound and the determination of regioselectivity require robust analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Can be used to confirm the presence of the protecting groups and to observe shifts in the signals of the protons adjacent to the modified amino groups. The α-proton signal is particularly informative.
-
¹³C NMR: Provides information about the carbon skeleton and the introduction of new carbonyl carbons from protecting groups or acylation.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to elucidate the site of modification. For instance, fragmentation of an acylated lysinamide derivative will produce characteristic ions that can distinguish between α- and ε-acylation.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the reaction products and for separating isomers. By using a suitable chiral column, it is possible to confirm that the stereochemistry at the α-carbon has not been compromised during the reaction.
| Technique | Information Provided |
| ¹H NMR | Confirmation of functional group addition, chemical environment of protons. |
| ¹³C NMR | Carbon framework, presence of new carbonyls. |
| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation. |
| HPLC | Purity assessment, separation of isomers, chiral integrity. |
Table 2: Key analytical techniques for the characterization of modified this compound.
Applications in Drug Development
The selective modification of the amino groups of this compound is of particular relevance in the field of drug development.
-
Prodrug Design: One of the amino groups can be functionalized with a promoiety that is cleaved in vivo to release the active parent molecule. A notable example is lisdexamfetamine, where the α-amino group of lysinamide is attached to dextroamphetamine.
-
Peptide and Peptidomimetic Synthesis: As a lysine analogue, it can be incorporated into peptide chains to introduce specific functionalities or to create peptidomimetics with altered properties.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The amino groups can serve as attachment points for linker-payload complexes in the development of ADCs.
Conclusion
The reactivity of the amino groups in this compound is a nuanced subject governed by the interplay of basicity, pH, and steric factors. The differential reactivity between the α- and ε-amino groups, primarily driven by the difference in their pKa values, provides a handle for achieving chemoselective modifications. While direct pH control can offer some degree of selectivity, the use of orthogonal protecting group strategies provides the most reliable and versatile approach for the synthesis of well-defined, selectively functionalized this compound derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile molecule in their scientific endeavors.
References
- 1. Application of the CIRAD mass spectrometry approach for lysine acetylation site discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. peerj.com [peerj.com]
- 4. Amino Acids - Lysine [biology.arizona.edu]
- 5. youtube.com [youtube.com]
- 6. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Diaminohexanamide Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of structural analogs of 2,6-diaminohexanamide, also known as lysinamide. This document details various modifications to the parent molecule, including substitutions at the amide nitrogen, selective acylation of the α- and ε-amino groups, and alterations to the hexyl backbone. The information is presented to facilitate further research and development in areas such as drug delivery, antimicrobial agents, and enzyme inhibition.
Core Structure and Analogs
This compound is the amide derivative of the essential amino acid L-lysine. Its structural analogs are molecules in which the fundamental this compound scaffold has been chemically modified. These modifications can be broadly categorized as follows:
-
N-Substituted Analogs: Modifications at the amide nitrogen atom.
-
Nα- and Nε-Acyl Analogs: Acylation of the α- and ε-amino groups, respectively.
-
Backbone-Modified Analogs: Alterations to the six-carbon chain.
The following diagram illustrates the primary sites for chemical modification on the this compound core structure.
Properties of this compound and Its Analogs
The physicochemical and biological properties of this compound analogs are significantly influenced by their structural modifications. The following tables summarize key quantitative data for the parent compound and selected analogs.
Table 1: Physicochemical Properties of 2,6-Diamino-Hexanoic Acid Amide
| Property | Value |
| Molecular Formula | C₆H₁₅N₃O |
| Molecular Weight | 145.20 g/mol |
| XLogP3-AA | -2.3 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Exact Mass | 145.121512 g/mol |
| Topological Polar Surface Area | 89.6 Ų |
Table 2: Biological Activity of N-Substituted Lysine Amide Derivatives
| Compound (X-Lys-NH-Y) | Anti-fibrinolytic Activity (IC₅₀, M) | Anti-thrombin Activity (IC₅₀, M) |
| Ac-Lys-NH-Cyclohexyl | 1.4 x 10⁻³ | >2.0 x 10⁻² |
| EtO-CO-Lys-NH-Cyclohexyl | 1.8 x 10⁻³ | >2.0 x 10⁻² |
| Ac-Lys-NH-Benzyl | 2.5 x 10⁻³ | >2.0 x 10⁻² |
| EtO-CO-Lys-NH-Benzyl | 3.0 x 10⁻³ | >2.0 x 10⁻² |
| Ac-Lys-NH-(CH₂)₅-NH-Ac | 1.2 x 10⁻³ | >2.0 x 10⁻² |
Data adapted from a study on the biological activity of amide derivatives of lysine.
Table 3: Properties of Nα-Acyl Lysine Derivatives
| Compound | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |
| Sodium Nα-octanamide lysine (C8) | 4.8 | 29.5 |
| Sodium Nα-capramide lysine (C10) | 1.2 | 31.0 |
| Sodium Nα-lauramide lysine (C12) | 0.3 | 33.2 |
Data from a study on Nα-acylation lysine based derivatives, which can self-assemble into vesicles.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs. The protocols are generalized from published procedures and can be adapted for specific target molecules.
General Synthesis of N-Substituted 2,6-Diaminohexanamides
The synthesis of N-substituted analogs, such as lisdexamfetamine, typically involves the coupling of a protected lysine derivative with a primary or secondary amine.
Protocol:
-
Protection of L-Lysine: The α- and ε-amino groups of L-lysine are protected with suitable protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This is typically achieved by reacting L-lysine with an excess of the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc) in a suitable solvent system (e.g., a mixture of dioxane and water) at a controlled pH.
-
Activation of the Carboxylic Acid: The carboxylic acid group of the protected lysine is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester by reacting the protected lysine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Amide Coupling: The activated protected lysine is then reacted with the desired primary or secondary amine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed.
-
Deprotection: The protecting groups are removed to yield the final product. For Boc groups, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For Cbz groups, catalytic hydrogenation is commonly employed.
-
Purification: The final compound is purified using techniques such as crystallization, precipitation, or column chromatography to remove any unreacted starting materials and byproducts.
Selective Nα-Acylation of this compound
Selective acylation of the α-amino group can be achieved through a multi-step process that leverages the differential reactivity of the amino groups or through specific protection-deprotection strategies. A novel synthetic route that avoids the need for protection and deprotection has been developed for Nα-acylation of lysine.[1]
Protocol (via α-amino-ε-caprolactam intermediate):
-
Formation of α-amino-ε-caprolactam: L-lysine is heated in a high-boiling point alcohol, such as n-hexyl alcohol, to induce intramolecular cyclization to form α-amino-ε-caprolactam.[1]
-
Nα-Acylation: The α-amino-ε-caprolactam is then reacted with an acyl chloride (R-COCl) in a suitable solvent to form the α-amido-ε-caprolactam.[1]
-
Hydrolysis of the Lactam: The resulting α-amido-ε-caprolactam is hydrolyzed under alkaline conditions (e.g., refluxing with NaOH in aqueous solution) to open the lactam ring and yield the sodium salt of the Nα-acyl-2,6-diaminohexanoic acid. The corresponding amide can be obtained by appropriate workup and purification.[1]
Potential Signaling Pathways and Biological Targets
The biological activity of this compound analogs is diverse and dependent on their specific structural features. For instance, lisdexamfetamine acts as a prodrug for d-amphetamine, which is a central nervous system stimulant that increases the levels of dopamine and norepinephrine in the synaptic cleft. Other analogs, particularly those with antimicrobial properties, are thought to exert their effects by disrupting bacterial cell membranes.
The following diagram illustrates a generalized potential mechanism of action for antimicrobial analogs.
Conclusion
The structural diversity of this compound analogs provides a rich platform for the development of new therapeutic agents and research tools. By systematically modifying the core structure, it is possible to fine-tune the physicochemical and biological properties of these compounds to achieve desired effects. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of novel and potent this compound derivatives. Further investigation into the structure-activity relationships of a broader range of analogs will undoubtedly lead to new discoveries and applications.
References
Methodological & Application
Application of Diamine Linkers in Bioconjugation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine linkers are a versatile class of molecules integral to the field of bioconjugation, serving as bridges to covalently connect biomolecules such as antibodies, peptides, and nucleic acids to other molecules like therapeutic agents, fluorescent dyes, or solid supports. Their utility is particularly prominent in the development of Antibody-Drug Conjugates (ADCs), where the linker's properties critically influence the stability, efficacy, and safety of the therapeutic. This document provides a detailed overview of the application of short-chain diamine linkers, with a focus on structures related to 2,6-diaminohexanamide, a derivative of the amino acid lysine.
While specific data on this compound as a widely-used commercial linker is limited, the principles of its application can be understood through the extensive research on similar diamine and lysine-based linkers. These linkers offer two primary amine functionalities that can be orthogonally protected and selectively reacted to achieve controlled bioconjugation.
Core Concepts in Diamine Linker Chemistry
Diamine linkers can be broadly categorized as either cleavable or non-cleavable, a fundamental distinction that dictates the mechanism of payload release in ADCs.
-
Cleavable Linkers: These are designed to release the payload under specific physiological conditions prevalent in the target environment, such as the low pH of endosomes and lysosomes or the presence of specific enzymes like cathepsins.[1][2] This targeted release minimizes systemic toxicity.[3][4]
-
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody carrier.[1][3] This approach can offer greater plasma stability and a different pharmacological profile.[5]
The choice between a cleavable and non-cleavable linker strategy is a critical decision in ADC design and depends on the specific therapeutic application, the nature of the target, and the payload's mechanism of action.[3][6]
Data Presentation: Properties of Representative Diamine and Amine-Reactive Linkers
The following table summarizes key properties and applications of linkers relevant to the use of diamine functionalities in bioconjugation.
| Linker/Reactive Group | Structure/Functional Group | Linker Type | Common Applications | Key Characteristics |
| 1,6-Diaminohexane | H₂N-(CH₂)₆-NH₂ | Non-cleavable building block | Solid-phase synthesis, surface modification, dendrimer synthesis | Provides a flexible aliphatic spacer. |
| Lysine | H₂N-(CH₂)₄-CH(NH₂)-COOH | Non-cleavable building block | ADC conjugation, peptide modification | Offers two distinct amine groups for orthogonal chemistry.[7][8] |
| N-Hydroxysuccinimide (NHS) Ester | R-CO-O-N(COCH₂)₂ | Amine-reactive | Lysine conjugation to antibodies and proteins | Forms stable amide bonds with primary amines.[9] |
| Maleimide | R-N(CO)₂C₂H₂ | Thiol-reactive | Cysteine conjugation | Forms stable thioether bonds with sulfhydryl groups. |
| Hydrazone | R=N-NH₂ | Acid-cleavable | pH-sensitive drug release | Hydrolyzes in the acidic environment of endosomes/lysosomes.[1] |
| Valine-Citrulline (Val-Cit) | Peptide | Enzymatically-cleavable | Cathepsin B-mediated drug release | Highly stable in circulation, efficiently cleaved in lysosomes.[10] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using an Amine-Reactive Linker
This protocol describes a general method for conjugating a small molecule containing a diamine linker to an antibody via an NHS ester crosslinker. This is a common strategy for linking payloads to lysine residues on the antibody surface.[7]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Diamine-functionalized payload
-
NHS ester crosslinker (e.g., SMCC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the reaction buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker-Payload Activation: Dissolve the diamine-functionalized payload and a molar excess of the NHS ester crosslinker in anhydrous DMF or DMSO. The reaction creates an amine-reactive linker-payload intermediate.
-
Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized for each specific conjugate.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a small volume of the quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Protocol 2: Synthesis of a Symmetrical Diamide Linker from 2,6-Diaminohexanoic Acid
This protocol outlines a synthetic route to create a symmetrical diamide linker from a diamino acid, which can then be further functionalized for bioconjugation.
Materials:
-
2,6-Diaminohexanoic acid (or a protected derivative)
-
Activating agent (e.g., HBTU, HATU)
-
Amine-containing molecule (R-NH₂)
-
Organic solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Protection (if necessary): If the two amine groups of the 2,6-diaminohexanoic acid need to be differentiated, one must be protected with a suitable protecting group (e.g., Boc, Fmoc) before proceeding.
-
Carboxylic Acid Activation: Dissolve the diaminohexanoic acid in an appropriate organic solvent. Add the activating agent and a base to activate the carboxylic acid group.
-
Amide Bond Formation: Add the amine-containing molecule to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction and perform an appropriate aqueous work-up. Purify the resulting diamide linker by column chromatography.
-
Deprotection (if necessary): If a protecting group was used, remove it according to standard procedures to liberate the second amine for further conjugation.
Visualizations
Below are diagrams illustrating key workflows and concepts in bioconjugation utilizing diamine linkers.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. biotechinformers.com [biotechinformers.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of 2,6-Diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 2,6-Diaminohexanamide (lysine amide). The primary reactive sites for functionalization are the α-amino group at the N-terminus and the ε-amino group of the side chain. The selectivity of the modification can be controlled by carefully adjusting the reaction pH, leveraging the different pKa values of the two amino groups.
Structural Overview and Reactive Sites
This compound possesses two primary nucleophilic sites amenable to functionalization: the α-amino group and the ε-amino group. The difference in their basicity (pKa of α-NH₂ ≈ 8.0, pKa of ε-NH₂ ≈ 10.5) is the key to achieving selective modifications. At a near-physiological pH (7.0-7.5), the α-amino group is more nucleophilic, allowing for preferential N-terminal functionalization. At a more basic pH (8.5-9.5), the ε-amino group is deprotonated and becomes the more reactive site.
Data Presentation: Reaction Conditions for Selective Functionalization
The following table summarizes typical reaction conditions for the selective acylation and reductive amination of the amino groups of this compound.
| Functionalization Method | Target Site | Reagents | pH | Temperature (°C) | Reaction Time (h) | Typical Yield |
| Acylation | ε-Amino Group | N-hydroxysuccinimide (NHS) Ester | 8.3 - 9.0 | 4 - 25 | 1 - 4 | > 85% |
| α-Amino Group | N-hydroxysuccinimide (NHS) Ester | 7.0 - 7.5 | 4 - 25 | 2 - 6 | 60 - 80% | |
| Reductive Amination | ε-Amino Group | Aldehyde/Ketone, NaBH₃CN | 8.0 - 9.0 | 4 - 25 | 4 - 24 | > 70% |
| α-Amino Group | Aldehyde/Ketone, NaBH₃CN | 6.5 - 7.5 | 4 - 25 | 6 - 24 | 50 - 70% |
Experimental Protocols
Protocol 1: Selective Acylation of the ε-Amino Group with an NHS Ester
This protocol describes the preferential acylation of the side-chain amino group of this compound using an N-hydroxysuccinimide (NHS) ester at a basic pH.
Materials:
-
This compound
-
NHS ester of the desired acyl group
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl (pH 7.4) or 1 M Glycine
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.
-
Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO at a concentration of 100 mg/mL.
-
Add a 1.5 molar equivalent of the NHS ester stock solution to the this compound solution while stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and stir for 15-30 minutes.
-
Purify the product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: Selective Reductive Amination of the α-Amino Group
This protocol details the preferential functionalization of the N-terminal amino group via reductive amination at a near-neutral pH.
Materials:
-
This compound
-
Aldehyde or Ketone of interest
-
Sodium Cyanoborohydride (NaBH₃CN)
-
0.1 M Phosphate Buffer (pH 7.0)
-
Methanol
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve this compound in the 0.1 M phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.
-
Add a 2-3 molar equivalent of the aldehyde or ketone to the solution.
-
Allow the imine formation to proceed for 1-2 hours at room temperature.
-
In a separate vial, dissolve a 5 molar equivalent of NaBH₃CN in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Let the reaction proceed for 6-24 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR.
Signaling Pathways and Logical Relationships
The selectivity of the functionalization is primarily dictated by the pH of the reaction medium, which in turn affects the nucleophilicity of the two amino groups.
Application Notes and Protocols for 2,6-Diaminohexanamide in Polyamide Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diaminohexanamide, a derivative of the naturally occurring amino acid L-lysine, presents a unique monomer for the synthesis of functional polyamides. Its structure, featuring primary amine groups at the 2 and 6 positions, allows it to act as a diamine monomer in polycondensation reactions. The incorporation of this compound into a polyamide backbone introduces a pendant amide group at regular intervals, offering sites for hydrogen bonding and potential for further functionalization. This opens avenues for the development of novel polyamide materials with tailored properties for a range of applications, from advanced engineering plastics to biomedical materials for drug delivery and tissue engineering.
These application notes provide an overview of the potential uses of this compound in polyamide synthesis and detailed protocols for its use in laboratory settings.
Application Areas
-
Biocompatible and Biodegradable Polymers: Polyamides derived from amino acid-based monomers are anticipated to exhibit excellent biocompatibility and potential biodegradability, making them suitable for medical applications such as sutures, tissue scaffolds, and drug delivery systems.
-
Functional Polyamides: The pendant amide group can be modified post-polymerization to attach various functional moieties, including targeting ligands, imaging agents, or therapeutic molecules.
-
Enhanced Thermal and Mechanical Properties: The regular introduction of amide groups in the side chain can lead to increased inter-chain hydrogen bonding, potentially enhancing the thermal stability and mechanical strength of the resulting polyamide compared to traditional aliphatic polyamides.
-
Hydrophilic Polyamides: The presence of the amide group can increase the hydrophilicity of the polyamide, which can be advantageous for applications requiring water absorption or interaction with biological systems.
Data Presentation
Table 1: Hypothetical Properties of Polyamides Derived from this compound
| Property | Polyamide (2,6-DAH-Adipoyl) | Polyamide (2,6-DAH-Sebacoyl) | Nylon 6,6 (Reference) |
| Monomers | This compound, Adipoyl chloride | This compound, Sebacoyl chloride | 1,6-Hexanediamine, Adipoyl chloride |
| Glass Transition (Tg) | ~110-130 °C | ~90-110 °C | ~50 °C |
| Melting Temperature (Tm) | ~240-260 °C | ~210-230 °C | ~265 °C |
| Tensile Strength | ~70-90 MPa | ~60-80 MPa | ~83 MPa |
| Water Absorption (24hr) | ~3-5 % | ~2-4 % | ~8.5 % |
Note: The data presented for polyamides containing this compound (2,6-DAH) are projected values based on structure-property relationships of similar functional polyamides and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer from L-Lysine
This protocol outlines a plausible laboratory-scale synthesis of this compound starting from L-lysine. This involves the protection of the amine groups, activation of the carboxylic acid, amidation, and subsequent deprotection.
Materials:
-
L-Lysine hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl chloroformate
-
Ammonia (aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Protection of Amine Groups:
-
Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water containing 3 equivalents of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2.2 equivalents of (Boc)₂O dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain Boc-L-Lys(Boc)-OH.
-
-
Amidation:
-
Dissolve Boc-L-Lys(Boc)-OH in anhydrous THF and cool to -10 °C.
-
Add 1.1 equivalents of N-methylmorpholine followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate.
-
Stir the reaction mixture at -10 °C for 30 minutes.
-
Add an excess of concentrated aqueous ammonia and stir for 2 hours at room temperature.
-
Remove the THF in vacuo and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄ and concentrate to yield Boc-L-Lys(Boc)-NH₂.
-
-
Deprotection:
-
Dissolve the Boc-protected amide in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
Triturate the residue with diethyl ether to precipitate the product as a TFA salt.
-
Dissolve the salt in a minimum amount of water and neutralize with a strong base (e.g., NaOH) to pH > 10.
-
Extract the free diamine with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol/chloroform).
-
Dry the organic layer and concentrate to obtain this compound. Purify further by recrystallization or chromatography if necessary.
-
Protocol 2: Synthesis of Polyamide from this compound and Adipoyl Chloride (Interfacial Polymerization)
This protocol describes the synthesis of a polyamide via interfacial polymerization, a common method for preparing polyamides in a laboratory setting.
Materials:
-
This compound
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Water
-
Stirring apparatus
-
Beaker
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve 0.1 mol of this compound and 0.2 mol of NaOH in 200 mL of deionized water in a 400 mL beaker.
-
-
Prepare the Organic Phase:
-
Dissolve 0.1 mol of adipoyl chloride in 200 mL of DCM.
-
-
Polymerization:
-
Carefully pour the organic phase on top of the aqueous phase in the beaker, minimizing mixing of the two layers.
-
A film of polyamide will form at the interface of the two solutions.
-
Using forceps or a glass rod, gently grasp the polymer film at the center and pull it out of the beaker continuously. A "rope" of polyamide will be formed as it is pulled.
-
The polymer rope can be wound onto a spool or a beaker.
-
-
Washing and Drying:
-
Wash the polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.
-
Wash with a 50/50 ethanol/water solution.
-
Finally, wash with acetone to aid in drying.
-
Dry the polymer in a vacuum oven at 60-80 °C overnight.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Interfacial polymerization experimental workflow.
Caption: Targeted drug delivery signaling pathway.
Application Notes and Protocols for Attaching 2,6-Diaminohexanamide to Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of molecules with primary amine functionalities, such as 2,6-diaminohexanamide, to polymer backbones is a critical technique in the development of advanced materials for drug delivery, biomaterials, and other biomedical applications. This process allows for the precise engineering of polymer properties, enabling the conjugation of targeting ligands, therapeutic agents, and other functional moieties.
This document provides detailed protocols for the attachment of this compound to carboxylated polymer backbones using a "grafting-to" approach. The primary method described is the widely used carbodiimide crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method facilitates the formation of a stable amide bond between the carboxylic acid groups on the polymer and the primary amine groups of this compound.
Experimental workflows, detailed protocols for synthesis and characterization, and key considerations for optimizing the conjugation process are presented.
Chemical Strategies for Attachment
The most common and efficient method for attaching amine-containing molecules to a polymer backbone functionalized with carboxylic acids is through amide bond formation facilitated by coupling agents.
EDC/NHS Coupling Chemistry
This is a two-step process that can be performed in a single pot:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid groups on the polymer backbone to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a More Stable Intermediate and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond, releasing NHS.[1]
A crucial consideration when using a diamine like this compound is the potential for cross-linking between polymer chains. This can be mitigated by using a large molar excess of the diamine in the reaction mixture.
Experimental Protocols
This section details the protocols for the synthesis of a carboxylated polymer backbone and the subsequent attachment of a diamine, using 1,6-diaminohexane as a readily available model for this compound due to its similar reactivity.
Synthesis of Carboxylated Polymer Backbone: Poly(methyl methacrylate-co-methacrylic acid)
A copolymer of methyl methacrylate (MMA) and methacrylic acid (MAA) provides a polymer backbone with pendant carboxylic acid groups available for conjugation. The ratio of MMA to MAA can be adjusted to control the density of functional groups.
Materials:
-
Methyl methacrylate (MMA)
-
Methacrylic acid (MAA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
Procedure:
-
In a reaction flask, dissolve MMA and MAA in anhydrous 1,4-dioxane. A typical molar ratio might be 4:1 MMA:MAA to achieve a copolymer with 20 mol% carboxylic acid content.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh diethyl ether.
-
Dry the polymer under vacuum at 40-50 °C to a constant weight.
-
Characterize the copolymer composition using ¹H-NMR spectroscopy.[2]
Attachment of 1,6-Diaminohexane to Poly(methyl methacrylate-co-methacrylic acid) via EDC/NHS Coupling
This protocol is designed to favor the attachment of the diamine at only one of its amine groups, minimizing cross-linking.
Materials:
-
Poly(methyl methacrylate-co-methacrylic acid)
-
1,6-Diaminohexane
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
Dissolve the poly(methyl methacrylate-co-methacrylic acid) in MES buffer at a concentration of 5-10 mg/mL.
-
Add EDC-HCl (1.5 molar excess relative to the carboxylic acid groups on the polymer) and NHS (1.5 molar excess relative to the carboxylic acid groups) to the polymer solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Prepare a solution of 1,6-diaminohexane in PBS (pH 7.4) at a high concentration to ensure a large molar excess (e.g., 50-fold molar excess relative to the carboxylic acid groups).
-
Add the 1,6-diaminohexane solution to the activated polymer solution.
-
Adjust the pH of the reaction mixture to 7.4-8.0 if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4 °C with gentle stirring.
-
Purify the resulting polymer-diamine conjugate by extensive dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted diamine, EDC, NHS, and byproducts.
-
Lyophilize the purified polymer solution to obtain the solid product.
Quantification of Amine Content using the Ninhydrin Assay
The ninhydrin assay provides a colorimetric method to quantify the amount of primary amine groups grafted onto the polymer backbone.[3]
Materials:
-
Diamine-modified polymer
-
Unmodified (carboxylated) polymer (for blank)
-
Ninhydrin reagent solution
-
Ethanol or DMSO
-
Potassium acetate buffer
-
96-well plate
-
Plate reader (570 nm)
-
1,6-Diaminohexane (for standard curve)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of 1,6-diaminohexane of known concentrations in the appropriate buffer.
-
Sample Preparation: Dissolve a known mass of the diamine-modified polymer and the unmodified polymer in the same buffer at a concentration of 1-5 mg/mL.
-
In a 96-well plate, add a specific volume of each standard and sample solution in triplicate.
-
Add the ninhydrin reagent solution to each well.[1] The optimal reaction mixture often consists of potassium acetate, acetic acid, ninhydrin, and hydrindantin in a DMSO/acetate buffer.[1]
-
Seal the plate and heat it at 70-90 °C for 30-45 minutes.[1][3]
-
After cooling, dilute the samples with a suitable solvent (e.g., 50% isopropanol) and measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank (unmodified polymer) from the sample readings.
-
Calculate the concentration of amine groups in the polymer sample using the standard curve.
-
The degree of substitution (DS) can be calculated as the average number of substituent groups attached per monomeric unit.[4]
Data Presentation
The efficiency of the attachment process can be quantified by the Degree of Substitution (DS), which represents the percentage of carboxylic acid groups that have been successfully conjugated with the diamine.
| Polymer Backbone | Molar Ratio (COOH:EDC:NHS) | Molar Excess of Diamine | Reaction Time (h) | Degree of Substitution (%) |
| P(MMA-co-MAA) (20% MAA) | 1:1.5:1.5 | 20x | 4 | 15-25 |
| P(MMA-co-MAA) (20% MAA) | 1:2:2 | 50x | 12 | 30-45 |
| Poly(acrylic acid) | 1:1.5:1.5 | 50x | 4 | 40-60 |
| Poly(acrylic acid) | 1:3:3 | 100x | 12 | 65-80 |
Note: These values are illustrative and can vary depending on the specific reaction conditions, polymer properties, and purification methods.
Characterization
¹H-NMR Spectroscopy:
-
Unmodified Polymer: The ¹H-NMR spectrum of poly(methyl methacrylate-co-methacrylic acid) will show characteristic peaks for the methyl protons of MMA and the backbone protons.[2]
-
Diamine-Modified Polymer: After conjugation, new peaks corresponding to the methylene protons of the grafted diaminohexanamide will appear. The degree of substitution can be estimated by comparing the integration of these new peaks with the integration of the polymer backbone peaks.[5]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of a polymer with this compound.
EDC/NHS Coupling Pathway
Caption: Reaction pathway for EDC/NHS mediated coupling of a diamine to a carboxylated polymer.
References
- 1. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. aminer.org [aminer.org]
Application Notes & Protocols: Employing 2,6-Diaminohexanamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2,6-diaminohexanamide (lysinamide) into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the necessary reagents, experimental procedures, and expected outcomes for researchers aiming to utilize this building block in their synthetic strategies.
Introduction
This compound, the amide derivative of the amino acid lysine, is a valuable component in peptide synthesis, often utilized to enhance the biological activity, stability, and solubility of synthetic peptides. Its incorporation at the C-terminus can mimic the native structure of many biologically active peptides and can protect against enzymatic degradation by carboxypeptidases. The primary method for its inclusion in a peptide sequence is through the use of an appropriate solid support and a protected lysine derivative during Fmoc-based solid-phase peptide synthesis.
Core Principles
The synthesis of a peptide with a C-terminal this compound is typically achieved by initiating the synthesis on a resin that yields a C-terminal amide upon cleavage. The Rink Amide resin is a commonly used solid support for this purpose[1][2]. The synthesis follows the standard Fmoc/tBu strategy, which involves the sequential addition of Nα-Fmoc protected amino acids to the growing peptide chain on the solid support[3]. The side chains of reactive amino acids, including the ε-amino group of the lysine derivative, are protected with acid-labile groups such as tert-butoxycarbonyl (Boc)[1][4].
The general workflow for solid-phase peptide synthesis involves several key steps: deprotection of the Nα-Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
Experimental Data Summary
The following tables summarize typical reagents and conditions used in the solid-phase synthesis of a peptide terminating with this compound.
Table 1: Key Reagents and Their Functions
| Reagent | Function | Recommended Concentration/Ratio |
| Rink Amide Resin | Solid support for the synthesis of C-terminal peptide amides. | 0.3 - 0.8 mmol/g substitution |
| Fmoc-L-Lys(Boc)-OH | Protected lysine building block. | 3 - 5 equivalents |
| HBTU/HATU | Coupling reagent to activate the carboxylic acid of the incoming amino acid.[5][6] | 3 - 5 equivalents |
| DIPEA/DIEA | Base used to activate the coupling reagent and neutralize the protonated N-terminus. | 6 - 10 equivalents |
| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. | 20% (v/v) |
| DMF | Primary solvent for washing and reaction steps. | - |
| DCM | Solvent used for resin swelling and washing. | - |
| TFA Cocktail (e.g., TFA/TIS/H2O) | Reagent for cleavage of the peptide from the resin and removal of side-chain protecting groups. | 95% / 2.5% / 2.5% (v/v/v) |
Table 2: Typical SPPS Cycle Parameters
| Step | Reagent/Solvent | Duration |
| Resin Swelling | DCM | 30 minutes |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes |
| Washing | DMF | 5 x 1 minute |
| Coupling | Fmoc-amino acid, HBTU, DIPEA in DMF | 1 - 2 hours |
| Washing | DMF | 5 x 1 minute |
| Final Cleavage | TFA Cocktail | 2 - 3 hours |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide with C-terminal this compound
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe-Lys-NH₂) using the Fmoc/tBu strategy on Rink Amide resin.
1. Resin Preparation and First Amino Acid Loading:
-
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with dimethylformamide (DMF) (3 x 2 mL).
-
Perform Fmoc deprotection of the Rink Amide linker by adding 20% piperidine in DMF (2 mL) and agitating for 10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
2. Coupling of the First Amino Acid (Fmoc-L-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (5 equivalents), HBTU (5 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 2 mL).
3. Chain Elongation (Coupling of Subsequent Amino Acids):
-
Fmoc Deprotection: Add 20% piperidine in DMF (2 mL) to the resin and agitate for 10 minutes. Repeat this step once.
-
Washing: Wash the resin with DMF (5 x 2 mL).
-
Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using the same activation method as in step 2.
-
Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence (e.g., Fmoc-Ala-OH).
4. Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 3.
-
Wash the resin with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).
-
Dry the resin under vacuum.
5. Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.
Visualizations
Workflow for Solid-Phase Synthesis of a Peptide Amide
Caption: General workflow for the solid-phase synthesis of a peptide with a C-terminal amide.
Logical Relationship of Reagents in an SPPS Cycle
Caption: Reagent relationships within a single amino acid coupling cycle in Fmoc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,6-Diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Diaminohexanamide. The methodologies described are based on established analytical techniques for similar diamino compounds and can be adapted and optimized for specific research and drug development needs.
Introduction
This compound, a derivative of the essential amino acid lysine, is a compound of interest in various fields, including pharmaceutical development and biochemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This guide outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a robust and widely accessible technique suitable for a variety of sample types.[1] Derivatization of the primary amine groups of this compound with agents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl) allows for sensitive detection by UV or fluorescence detectors.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or tissue homogenates.[1]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range (r²) | 0.1 - 10 µg/mL (>0.99) | 0.5 - 1000 ng/mL (>0.99) |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Pre-column Derivatization
This protocol details the analysis of this compound using HPLC with pre-column derivatization with o-phthalaldehyde (OPA).
1. Materials and Reagents
-
This compound standard
-
o-phthalaldehyde (OPA)
-
2-Mercaptoethanol (MCE)
-
Boric acid buffer (0.4 M, pH 10.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sample matrix (e.g., plasma, formulation buffer)
2. Sample Preparation
-
Protein Precipitation (for biological samples): To 100 µL of plasma sample, add 300 µL of ice-cold methanol.
-
Vortex for 30 seconds.
-
Incubate on ice for 20 minutes to precipitate proteins.[2]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
3. Derivatization Procedure
-
Prepare the OPA/MCE reagent by dissolving 20 mg of OPA in 1 mL of methanol, then adding 9 mL of 0.4 M boric acid buffer (pH 10.4) and 160 µL of 2-mercaptoethanol.[3] This reagent should be prepared fresh daily.
-
To 50 µL of the sample supernatant or standard solution, add 50 µL of the OPA/MCE reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Sodium Acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector (337 nm)[4]
5. Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices.
1. Materials and Reagents
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sample matrix (e.g., plasma, tissue homogenate)
2. Sample Preparation
-
Protein Precipitation: To 50 µL of the sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B (linear gradient)
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the IS)
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., spray voltage, source temperature, gas flows).
-
4. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in the samples using the generated calibration curve.
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Workflow for LC-MS/MS quantification of this compound.
Caption: Key principles of the analytical techniques.
References
- 1. Lysine Quantification Methods for Research and Biotech Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Diaminohexanamide as a Scaffold for Combinatorial Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse libraries of chemical compounds, which can then be screened for biological activity to identify new drug leads. The choice of a central scaffold is crucial in combinatorial library design as it dictates the spatial arrangement of the appended functionalities and influences the overall physicochemical properties of the library members. 2,6-Diaminohexanamide presents a flexible and versatile scaffold for combinatorial chemistry. Its two primary amine groups provide convenient points for diversification through techniques such as solid-phase synthesis, allowing for the creation of large and diverse libraries of N,N'-disubstituted derivatives. This document provides detailed protocols and application notes for the use of this compound in the construction of combinatorial libraries for drug discovery.
Rationale for using this compound as a Scaffold
The utility of a scaffold in combinatorial chemistry is determined by several factors:
-
Multiple Diversification Points: this compound possesses two primary amine functionalities, allowing for the introduction of two independent points of diversity.
-
Synthetic Tractability: The amino groups are readily acylated or alkylated using a wide range of commercially available building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes for reductive amination).
-
Structural Flexibility: The hexyl chain provides a flexible linker between the two appended substituent groups, allowing the molecule to adopt various conformations to interact with a biological target.
-
"Drug-like" Properties: The scaffold itself has properties that are amenable to the development of orally bioavailable drugs, and the diversity can be tailored to optimize these properties.
Experimental Protocols
The following protocols describe the solid-phase synthesis of a combinatorial library based on the this compound scaffold. Solid-phase synthesis offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.[1]
General Workflow for Solid-Phase Library Synthesis
The overall workflow for the solid-phase synthesis of a combinatorial library using this compound is depicted below. This process typically involves immobilizing the scaffold on a solid support, followed by sequential diversification steps and final cleavage of the library members from the resin.
Protocol: Solid-Phase Synthesis of an N,N'-diacylated this compound Library
This protocol outlines the synthesis of a library where both amino groups of the this compound scaffold are acylated with different carboxylic acids.
Materials:
-
Fmoc-N-α-(this compound)-Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
A diverse set of carboxylic acids (R1-COOH and R2-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-N-α-(this compound)-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amine):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Diversification (Coupling of R1-COOH):
-
Split-Pool Synthesis: Divide the resin into equal portions, one for each R1 carboxylic acid.[2]
-
In separate reaction vessels for each portion:
-
Prepare a solution of the R1 carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Pooling: Combine all resin portions and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection (Second Amine):
-
Repeat step 2 to deprotect the second Fmoc-protected amine.
-
-
Second Diversification (Coupling of R2-COOH):
-
Split-Pool Synthesis: Divide the pooled resin from step 3 into equal portions, one for each R2 carboxylic acid.
-
In separate reaction vessels for each portion:
-
Prepare a solution of the R2 carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
-
Pooling: Combine all resin portions and wash thoroughly with DMF (3x), DCM (3x), and finally with methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product.
-
-
Library Plating:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mM).
-
Aliquot the solutions into microtiter plates for high-throughput screening.
-
Data Presentation
The following table presents hypothetical data for a combinatorial library synthesized using the this compound scaffold.
| Parameter | Value |
| Scaffold | This compound |
| Number of R1 Building Blocks | 50 |
| Number of R2 Building Blocks | 100 |
| Total Library Size | 5,000 compounds |
| Synthesis Scale per Compound | ~1 mg |
| Average Purity (LC-MS) | >80% |
| Average Yield (crude) | 65-85% |
Application in Drug Discovery: Screening for Kinase Inhibitors
Libraries based on the this compound scaffold can be screened against a variety of biological targets. A common application is the discovery of enzyme inhibitors, such as kinase inhibitors, which are important in cancer and inflammation research.
Generic Kinase Signaling Pathway
The diagram below illustrates a generic kinase signaling pathway that is a frequent target in drug discovery. A library of small molecules can be screened to identify compounds that inhibit the activity of a specific kinase in the pathway, thereby blocking downstream signaling.
High-Throughput Screening Protocol for Kinase Inhibition
Principle:
This protocol describes a generic in vitro kinase assay to screen the this compound library for inhibitors of a specific kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
384-well microtiter plates
-
The synthesized this compound library in DMSO
-
A detection reagent that measures either ATP depletion or phosphopeptide formation (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each library compound from the DMSO stock plates into the wells of a 384-well assay plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO only).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate peptide in the kinase assay buffer.
-
Add this solution to each well of the assay plate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the library compounds to interact with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in the kinase assay buffer.
-
Add the ATP solution to each well to start the phosphorylation reaction.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the extent of substrate phosphorylation by adding the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each library compound relative to the positive and negative controls.
-
Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).
-
Perform dose-response experiments for the hit compounds to determine their IC50 values.
-
Conclusion
This compound is a promising and synthetically accessible scaffold for the construction of diverse combinatorial libraries. The protocols outlined in this document provide a framework for the solid-phase synthesis and subsequent high-throughput screening of these libraries. By systematically exploring the chemical space around this scaffold, researchers can identify novel hit compounds for a wide range of biological targets, thereby accelerating the drug discovery process.
References
practical applications of 2,6-Diaminohexanamide in materials science
Application Notes and Protocols for Polyamides in Materials Science
Introduction
While the term "2,6-diaminohexanamide" does not correspond to a standard monomer used in materials science, it is likely a reference to the building blocks of common polyamides. Polyamides are a significant class of polymers characterized by repeating amide linkages (-CO-NH-). They are synthesized from the condensation reaction of a diamine and a dicarboxylic acid or a diacid chloride. A prominent example is Nylon 6/6, which is synthesized from 1,6-diaminohexane (hexamethylenediamine) and adipoyl chloride (the diacid chloride of adipic acid). This document will focus on the practical applications, properties, and synthesis of such polyamides, which are of great interest to researchers, scientists, and professionals in materials and drug development.
Application Notes
Polyamides, particularly aromatic and aliphatic variants like Nylon 6/6, are widely utilized as high-performance materials due to their exceptional mechanical, thermal, and chemical properties.[1]
1. High-Performance Fibers: The strong intermolecular hydrogen bonding between amide groups gives polyamides high tensile strength and elasticity.[1] This makes them ideal for producing fibers for a wide range of applications:
-
Textiles and Apparel: Nylon fibers are known for their strength, toughness, and glossy appearance, making them suitable for clothing.[2]
-
Carpeting: The durability and resilience of polyamide fibers make them a popular choice for carpets.[2]
-
Industrial Applications: Their strength and resistance to abrasion lead to their use in tire cords, conveyor belts, ropes, and brushes.[2]
-
Specialized Uses: Monofilaments of nylon are used in surgical sutures, fishing lines, and tennis strings.[2]
2. Engineering Plastics: As thermoplastics, polyamides can be melt-processed into various shapes, making them valuable engineering plastics.
-
Automotive Industry: Polyamides are used for various components due to their light weight and good mechanical properties, contributing to fuel efficiency and performance.
-
Electrical and Electronics: Their electrical insulating properties and heat resistance make them suitable for connectors, switches, and other components.
-
Packaging: Nylon 6/6 exhibits good thermal stability and flexibility, which is advantageous for food packaging applications.[3]
3. Composite Materials: The incorporation of polyamides into composite materials can enhance their properties. For instance, polyphenylenediamines, which share structural similarities with certain polyamides, can be used in anticorrosion coatings.[4]
4. Advanced Functional Materials: Research into functional aromatic polyamides has led to the development of materials with tailored properties. By introducing different functional groups, researchers can create polyamides with enhanced thermal stability, solubility, and specific mechanical characteristics for advanced applications.[1] For example, fluorine-containing polyamides have been shown to have high tensile strength and moduli.
Data Presentation
Table 1: Mechanical and Thermal Properties of Nylon 6/6
| Property | Value |
| Melting Point | 250-260 °C[2][3] |
| Density | 1.14 - 1.47 g/mL at 25 °C[2][5] |
| Refractive Index | n20/D 1.565 |
| Autoignition Temperature | 752 °F[2][3] |
| Hardness (Rockwell R) | 112[3] |
| Abrasion Resistance (Taber) | 7 mg (CS-17 wheel, 1kg, 1,000 cycles)[3] |
| Elastic Modulus | ~21 MPa[3] |
| Peak Stress | ~6.5 MPa[3] |
Table 2: Properties of Functional Aromatic Polyamides
| Polymer Description | Inherent Viscosity (dL/g) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | 10% Mass Loss Temp (°C) |
| Semiaromatic hyperbranched polyamide-esters | 0.21 - 0.28 | - | - | - | 346 - 508[1] |
| Polyamides with pendant pentadecyl chains | 0.82 - 1.32 | 2.15 - 2.63 | 86 - 109 | 13 - 22 | - |
| Polyamides with 4-aryl-2,6-diphenylpyridine moieties | - | 2.35 - 2.87 | 72.5 - 87.3 | 5.3 - 9.5 | - |
| Fluorine-containing polyamides | - | 2.7 - 3.2 | up to 115 | 6 - 9 | - |
Experimental Protocols
Protocol 1: Synthesis of a Polyamide by Interfacial Polymerization (Nylon Rope Trick)
This protocol describes the synthesis of a polyamide at the interface of two immiscible liquids. This is a classic demonstration of step-growth polymerization.
Materials and Reagents:
-
Solution A (Aqueous Diamine Solution):
-
1,6-diaminohexane (hexamethylenediamine)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
-
Solution B (Organic Diacid Chloride Solution):
-
Sebacoyl chloride
-
Hexane
-
-
Equipment:
-
Beaker or jar (e.g., 4-ounce)
-
Glass rod with a hooked end
-
Forceps
-
Graduated cylinders
-
Balance
-
Warm water bath
-
Procedure:
-
Preparation of Solution A (0.5 M 1,6-diaminohexane and 0.5 M NaOH):
-
Preparation of Solution B (0.2 M Sebacoyl Chloride):
-
In a fume hood, carefully measure 2.0 g (approximately 1.6 mL) of sebacoyl chloride and dissolve it in 100 mL of hexane.[6]
-
Mix thoroughly.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase (Solution B) on top of the aqueous phase (Solution A) in a beaker. An interface will form between the two immiscible liquids.
-
A polymer film will form instantly at the interface.
-
Using a hooked glass rod or forceps, gently grasp the center of the polymer film and pull it upwards.
-
A continuous "rope" of the polyamide can be drawn from the interface.
-
The rope can be wound onto the glass rod.
-
-
Washing and Drying:
-
Wash the synthesized polyamide rope with water and then with ethanol to remove unreacted monomers and byproducts.
-
Allow the polymer to dry in a well-ventilated area.
-
Safety Precautions:
-
Sebacoyl chloride is corrosive and reacts with water. It can cause severe burns.[6]
-
1,6-diaminohexane is corrosive and can cause burns.[6]
-
Sodium hydroxide is corrosive.[6]
-
Hexane is flammable and its vapors can be irritating.
-
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Visualizations
Caption: Polycondensation reaction for the synthesis of a polyamide.
Caption: Workflow for interfacial polymerization of a polyamide.
References
Synthesis of 2,6-Diaminohexanamide-Containing Polymers: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of polymers containing 2,6-diaminohexanamide, a monomer equivalent to the amino acid lysine. These polymers, particularly poly(lysine), are of significant interest in biomedical applications, including drug delivery, gene therapy, and tissue engineering, owing to their biocompatibility, biodegradability, and cationic nature.
This document outlines the primary synthetic strategies for producing both α-poly(lysine) and ε-poly(lysine), where the amide bond is formed at the α-amino or ε-amino group of the lysine monomer, respectively. The described methods include ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) derivatives, chemoenzymatic polymerization, and thermal polymerization.
Data Summary of Synthesis Methods
The following tables summarize typical quantitative data for the different synthesis methods of poly(lysine). These values are compiled from various literature sources and represent a range of achievable outcomes depending on the specific experimental conditions.
Table 1: Ring-Opening Polymerization (ROP) of Lysine N-Carboxyanhydride (NCA)
| Parameter | Value | Notes |
| Monomer | Nε-benzyloxycarbonyl-L-lysine NCA, Nε-tert-butoxycarbonyl-L-lysine NCA | The ε-amino group is typically protected. |
| Initiator | Primary amines (e.g., n-hexylamine, butylamine hydrochloride) | Initiator to monomer ratio controls molecular weight. |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Anhydrous conditions are crucial. |
| Temperature | 0°C to 40°C | Lower temperatures can minimize side reactions[1]. |
| Reaction Time | 24 to 96 hours | Varies with monomer, initiator, and temperature. |
| Yield | High (often >90%) | Dependent on monomer purity and reaction conditions. |
| Molecular Weight (Mn) | 1,400 to 109,000 g/mol | Controlled by the monomer-to-initiator ratio[2]. |
| Polydispersity Index (PDI) | 1.1 to 1.5 | Generally produces polymers with narrow molecular weight distributions. |
Table 2: Chemoenzymatic Polymerization of Lysine
| Parameter | Value | Notes |
| Monomer | L-lysine ethyl ester | The carboxyl group is activated as an ester. |
| Catalyst | Papain, Trypsin | Enzyme selection can control α- vs. ε-linkage[3]. |
| Solvent | Phosphate buffer | Aqueous and mild reaction conditions. |
| pH | 7.0 to 9.0 | Optimal pH depends on the enzyme used. |
| Temperature | 10°C to 40°C | Mild temperatures preserve enzyme activity[3]. |
| Reaction Time | 4 to 168 hours | Longer reaction times can increase the degree of polymerization. |
| Monomer Conversion | 13% to 65% | Can be influenced by pH and enzyme concentration[4]. |
| Degree of Polymerization (DP) | 6 to 18 | Typically results in lower molecular weight polymers compared to ROP[4][5]. |
Table 3: Thermal Polymerization of Lysine
| Parameter | Value | Notes |
| Monomer | L-lysine, L-lysine hydrochloride | Can be performed with or without a catalyst. |
| Catalyst (optional) | Zirconium(IV) butoxide | Can enhance the rate of polymerization[6]. |
| Solvent | None (melt) or Water | Can be performed in bulk or in an aqueous solution. |
| Temperature | 135°C to 250°C | Higher temperatures can lead to degradation[7][8]. |
| Reaction Time | 2 to 48 hours | Varies with temperature and catalyst use. |
| Yield | Moderate to High | Can be influenced by water removal during the reaction. |
| Molecular Weight (Mn) | 5,000 to 12,000 g/mol | Can be controlled to some extent by reaction conditions[3]. |
| Structure | Hyperbranched | Typically produces polymers with a branched architecture[6][8]. |
Experimental Protocols
Protocol 1: Synthesis of α-Poly(L-lysine) via Ring-Opening Polymerization (ROP) of Nε-Boc-L-lysine NCA
This protocol describes the synthesis of linear α-poly(L-lysine) using a protected lysine N-carboxyanhydride (NCA) monomer and a primary amine initiator. The Boc protecting group can be removed under acidic conditions post-polymerization.
Materials:
-
Nε-tert-butoxycarbonyl-L-lysine N-carboxyanhydride (Nε-Boc-L-lysine NCA)
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas supply
-
Schlenk flask and vacuum line
Procedure:
-
Monomer and Initiator Preparation: Dry the Nε-Boc-L-lysine NCA under high vacuum overnight. Prepare a stock solution of n-hexylamine in anhydrous DMF.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of Nε-Boc-L-lysine NCA in anhydrous DMF.
-
Inject the calculated amount of the n-hexylamine initiator solution into the monomer solution with vigorous stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the reaction to proceed at room temperature for 48-72 hours. The progress of the polymerization can be monitored by the disappearance of the NCA peak in the FT-IR spectrum (~1785 and 1850 cm⁻¹).
-
-
Polymer Precipitation and Purification:
-
Once the polymerization is complete, precipitate the protected polymer, poly(Nε-Boc-L-lysine), by adding the reaction mixture dropwise into a large excess of cold anhydrous diethyl ether.
-
Collect the white precipitate by centrifugation or filtration and wash it several times with diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
-
Deprotection:
-
Dissolve the poly(Nε-Boc-L-lysine) in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours to cleave the Boc protecting groups.
-
Precipitate the deprotected poly(L-lysine) trifluoroacetate salt by adding the solution to cold diethyl ether.
-
Collect the polymer by centrifugation, wash with diethyl ether, and dry under vacuum.
-
For conversion to the hydrochloride salt or free polyamine, the polymer can be further purified by dialysis against HCl solution or deionized water, respectively, followed by lyophilization.
-
Protocol 2: Chemoenzymatic Synthesis of α-Poly(L-lysine)
This protocol outlines a greener, one-pot synthesis of α-poly(L-lysine) using the enzyme papain. The method involves the initial esterification of L-lysine followed by enzymatic polymerization.[4][5][9][10]
Materials:
-
L-lysine hydrochloride (Lys-OH·HCl)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Papain (from Carica papaya)
-
Phosphate buffer (1.0 M, pH 8.0)
-
Sodium hydroxide (NaOH) solution (5.0 M)
-
Ultrafiltration membrane (MWCO: 3k)
Procedure:
-
Esterification of L-lysine:
-
Dissolve L-lysine hydrochloride in ethanol containing a catalytic amount of acid (e.g., 5% v/v aqueous HCl).
-
Reflux the mixture for 24 hours to produce L-lysine ethyl ester (Lys-OEt).
-
Remove the ethanol and water under vacuum to obtain the crude Lys-OEt as a dry compound.
-
-
Enzymatic Polymerization:
-
Dissolve the dried Lys-OEt in 1.0 M phosphate buffer (pH 8.0) to a final monomer concentration of 1.0 M.[5]
-
Adjust the pH of the monomer solution to 8.5 using 5.0 M NaOH solution.[5]
-
Add papain to the solution (e.g., at a concentration of 10 mg/mL).
-
Incubate the reaction mixture at 40°C with stirring for 4 hours.[5][9]
-
-
Purification:
-
Terminate the reaction by heating or adding a denaturing agent.
-
Remove the enzyme from the solution by ultrafiltration using a membrane with a molecular weight cutoff of 3 kDa.
-
The filtrate containing the poly(L-lysine) can be further purified by dialysis and then isolated by lyophilization.
-
Protocol 3: Thermal Polymerization of L-Lysine
This protocol describes the solvent-free synthesis of hyperbranched poly(lysine) by heating the monomer.
Materials:
-
L-lysine
-
Round-bottom flask
-
Heating mantle with temperature control
-
Vacuum line
Procedure:
-
Polymerization:
-
Place L-lysine powder in a round-bottom flask.
-
Heat the flask under a slow stream of inert gas or under vacuum.
-
Gradually increase the temperature to 240-250°C and maintain it for a specified time (e.g., 2-4 hours). The polycondensation is typically complete in this temperature range; higher temperatures may cause degradation.[6][7][8][11]
-
During the reaction, water will be evolved and should be removed.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a solid.
-
Dissolve the crude polymer in water.
-
The polymer can be purified by dialysis against deionized water to remove unreacted monomer and low molecular weight oligomers.
-
Isolate the final hyperbranched poly(lysine) by lyophilization.
-
Visualizations
The following diagrams illustrate the key experimental workflows for the synthesis of this compound-containing polymers.
Caption: Workflow for Ring-Opening Polymerization of Lysine NCA.
Caption: Workflow for Chemoenzymatic Synthesis of Poly(lysine).
Caption: Workflow for Thermal Polymerization of Lysine.
References
- 1. Quantitative comparison between poly(L-arginine) and poly(L-lysine) at each step of polyplex-based gene transfection using a microinjection technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototriggered Ring-Opening Polymerization of a Photocaged l-Lysine N-Carboxyanhydride to Synthesize Hyperbranched and Linear Polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016062578A1 - A process for preparing polylysines - Google Patents [patents.google.com]
- 4. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Conformations of Dendronized Poly(L-lysine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2,6-Diaminohexanamide Synthesis
Welcome to the technical support center for the synthesis of 2,6-Diaminohexanamide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis. This compound, the amide of the amino acid L-lysine, requires a multi-step synthesis involving protection, coupling, and deprotection. This resource addresses common issues encountered at each stage.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound from L-lysine?
A1: The most common strategy involves a three-stage process:
-
Protection: Both the α- and ε-amino groups of L-lysine are protected with suitable groups (e.g., Boc or Cbz) to prevent them from reacting in the subsequent step.
-
Amidation: The carboxylic acid group of the protected lysine is activated with a coupling reagent and then reacted with an ammonia source to form the primary amide.
-
Deprotection: The protecting groups on the amino functions are removed under specific conditions to yield the final this compound product.
Q2: Which protecting groups are best for the amino groups of lysine?
A2: The choice of protecting group depends on the desired deprotection conditions and overall synthetic strategy. The two most common are:
-
Boc (tert-butyloxycarbonyl): Stable under basic and neutral conditions, but readily removed with strong acids like trifluoroacetic acid (TFA).[1] It is widely used in modern peptide synthesis.
-
Cbz (benzyloxycarbonyl): Stable to mildly acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or with strong acids like HBr in acetic acid.[2][3]
Q3: Can I form the amide directly without protecting groups?
A3: Direct amidation of unprotected lysine is not recommended. The presence of two free amino groups, which are nucleophilic, would lead to a mixture of undesired products, including polymerization and intramolecular cyclization (lactam formation).[4] Protecting the amino groups is crucial for a selective and high-yield synthesis.[5]
Q4: Are there enzymatic methods to synthesize this compound?
A4: While chemical synthesis is common, biocatalytic methods are an emerging alternative. Enzymes like lipases or specialized amidases can catalyze the formation of amide bonds.[6] Additionally, L-amino amidases can be used for the enantioselective resolution of racemic amino acid amides.[7] These methods offer high selectivity and milder reaction conditions but may require specialized enzymes and optimization of biocatalytic parameters.
Troubleshooting Guide
Issue 1: Low Yield During Amidation
Q: My amidation reaction yield is low. What are the possible causes and solutions?
A: Low yield in the amidation step is a common problem. The causes can be broken down into several areas:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate. If this activation is incomplete, the subsequent reaction with ammonia will be poor.
-
Poor Quality of Reagents or Solvents: Water is detrimental to amidation reactions as it can hydrolyze the activated intermediate.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure your protected lysine starting material is completely dry.
-
-
Side Reactions: The activated lysine can participate in side reactions. One common issue is the formation of N-acylurea from carbodiimide reagents like DCC, which is difficult to remove.[8]
-
Solution: If using a carbodiimide like DCC or DIC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[10] This suppresses side reactions and can reduce racemization. Alternatively, switch to a phosphonium (e.g., PyBOP) or aminium (e.g., HBTU) based coupling reagent.
-
-
Inadequate Ammonia Source: The form of ammonia and its addition can impact the reaction.
-
Solution: Use a reliable source of ammonia, such as a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or ammonium chloride with a non-nucleophilic base like DIEA to generate ammonia in situ.
-
Issue 2: Difficulty in Removing Protecting Groups (Deprotection Step)
Q: I am observing incomplete deprotection of the Boc or Cbz groups. How can I improve this?
A: Incomplete deprotection can result from several factors:
-
Boc Deprotection Issues:
-
Cause: Insufficient acid strength or reaction time. The tert-butyl carbocation formed during deprotection can also lead to side reactions with other functional groups.[11]
-
Solution: Ensure you are using a sufficiently strong acid solution, typically 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] Extend the reaction time (e.g., from 1 hour to 2-3 hours) and monitor by TLC or LC-MS. Include scavengers like triisopropylsilane (TIS) or water to trap the tert-butyl carbocation.[12]
-
-
Cbz Deprotection Issues (Catalytic Hydrogenation):
-
Cause: Catalyst poisoning or insufficient hydrogen pressure. Sulfur-containing compounds or other impurities can poison the Palladium (Pd) catalyst.
-
Solution: Ensure the starting material is pure. Use a fresh, high-quality Pd/C catalyst. If the reaction is sluggish, try increasing the hydrogen pressure or using an alternative deprotection method like HBr in acetic acid.[3]
-
Issue 3: Product Purification Challenges
Q: My final product is difficult to purify and I am losing a significant amount of material.
A: this compound is a polar and water-soluble compound, which can make purification challenging.
-
Problem: Loss of product during aqueous workup.
-
Solution: Avoid extensive aqueous washes if possible. If a workup is necessary, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of your product and drive it into the organic layer.
-
-
Problem: Difficulty with column chromatography.
-
Solution: Due to its high polarity, the product may streak or fail to elute from a standard silica gel column. Consider alternative purification methods:
-
Recrystallization: This is often the best method for purifying polar amides. Try polar solvents like ethanol, acetonitrile, or mixtures with water.[13]
-
Ion-Exchange Chromatography: Since the product has two basic amino groups, it can be purified using a cation-exchange resin. The product is adsorbed onto the resin and then eluted with a solution of increasing ionic strength or pH (e.g., an ammonia solution).[14]
-
-
Data Presentation
Table 1: Comparison of Common Amino Protecting Groups for Lysine
| Protecting Group | Abbreviation | Structure | Application Conditions | Cleavage Conditions | Advantages & Disadvantages |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Stable to base, nucleophiles, and catalytic hydrogenation. | Strong acid (e.g., TFA in DCM).[1] | Advantages: Widely used, orthogonal to Cbz and Fmoc. Disadvantages: Acid-labile, requires strong acid for removal which can affect other sensitive groups. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Stable to acid and mild base. | Catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH).[3][15] | Advantages: Orthogonal to Boc, stable. Disadvantages: Hydrogenation may not be compatible with other reducible groups (e.g., alkynes). |
Table 2: Selection of Common Amide Coupling Reagents
| Reagent Class | Examples | Abbreviation | Mechanism | Recommended Use & Notes |
| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Forms a reactive O-acylisourea intermediate. | Use: Cost-effective. Notes: Often used with additives like HOBt to reduce racemization and prevent N-acylurea formation. The dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.[10] |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms a reactive OBt active ester. | Use: High efficiency, low racemization. Notes: More expensive than carbodiimides but often gives cleaner reactions and higher yields, especially for difficult couplings. |
| Aminium/Uronium Salts | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt active ester. | Use: Very rapid and efficient couplings. Notes: One of the most effective coupling reagents. Excess reagent can lead to guanidinylation of free amines. |
Experimental Protocols
Protocol 1: Protection of L-Lysine with Boc Groups (Di-Boc-Lys-OH)
-
Dissolution: Dissolve L-lysine monohydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add sodium hydroxide (2.5 equivalents) dissolved in water.
-
Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) dissolved in dioxane dropwise to the cooled solution while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture under vacuum to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of potassium hydrogen sulfate (KHSO₄).[13] Extract the product into ethyl acetate (3x).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Nα,Nε-Di-Boc-L-lysine as a solid or oil.
Protocol 2: Amidation of Di-Boc-Lys-OH
-
Dissolution: Dissolve Di-Boc-L-lysine (1 equivalent), HOBt (1.1 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 equivalents) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Ammonia Addition: Add a solution of ammonia in a suitable solvent (e.g., 2 M ammonia in methanol, 2-3 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Purify the resulting crude Nα,Nε-Di-Boc-2,6-Diaminohexanamide by recrystallization or flash chromatography.
Protocol 3: Deprotection of Di-Boc Protected Amide
-
Dissolution: Dissolve the purified Di-Boc-2,6-Diaminohexanamide in Dichloromethane (DCM).
-
TFA Addition: Add Trifluoroacetic Acid (TFA) to the solution to make a final concentration of 25-50% v/v. Add water or triisopropylsilane (TIS) (5% v/v) as a scavenger.
-
Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material.[1]
-
Solvent Removal: Remove the solvent and excess TFA by rotary evaporation. Co-evaporate with toluene or diethyl ether multiple times to ensure complete removal of residual acid.
-
Purification/Isolation: The final product, this compound, is often obtained as a TFA salt. It can be purified by recrystallization or converted to the free base using a basic ion-exchange resin and then isolated.
Visualizations
References
- 1. static.igem.org [static.igem.org]
- 2. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. mdpi.com [mdpi.com]
- 7. Purification and Characterization of an l-Amino Amidase from Mycobacterium neoaurum ATCC 25795 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Amide coupling reaction in medicinal chemistry. Coupling reagents [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. Boc-lys(boc)-onp | 2592-19-0 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
overcoming challenges in the purification of 2,6-Diaminohexanamide
Welcome to the technical support center for the purification of 2,6-Diaminohexanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials, by-products from the amidation reaction, and oligomeric species. In structurally related compounds, impurities from process development and forced degradation have been identified.[1] It is crucial to characterize your crude mixture by techniques like HPLC and LC-MS to identify specific impurities before selecting a purification strategy.[1]
Q2: My this compound is degrading during purification. What can I do?
A2: Degradation can be pH and temperature-sensitive. Given the diamino nature of the compound, it is basic and may be susceptible to degradation under harsh acidic or basic conditions. Consider using milder pH conditions during extraction and chromatography. Additionally, minimizing exposure to high temperatures during solvent evaporation is recommended. Performing purification steps at reduced temperatures may also improve stability.
Q3: I am having trouble with the crystallization of this compound. What are some common issues?
A3: Crystallization can be challenging due to issues like oiling out, formation of metastable polymorphs, or slow nucleation.[2][3] Screening a variety of solvents and solvent mixtures is crucial. The use of additives can sometimes help in controlling the polymorphic outcome and stabilizing a desired form.[2][3] Seeding the solution with a small crystal of the desired product can also induce crystallization.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of this compound from impurities on a silica gel column.
-
Possible Cause: Inappropriate solvent system. The high polarity of the two amino groups can lead to strong interactions with the silica gel, causing tailing and poor resolution.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use a more polar eluent system. A common choice for amines is a mixture of dichloromethane/methanol or chloroform/methanol, often with a small percentage of a base like triethylamine or ammonium hydroxide (e.g., 0.1-1%) to suppress tailing by protonating the silica surface and deprotonating the amine.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), which may offer different selectivity for your compound and impurities.
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities and then your product with better resolution.
-
Problem 2: this compound is not eluting from the column.
-
Possible Cause: The compound is too polar for the chosen eluent and is irreversibly adsorbed onto the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Drastically increase the polarity of your mobile phase. For instance, if you are using a dichloromethane/methanol system, increase the percentage of methanol significantly.
-
Add a Competitive Base: As mentioned above, adding a small amount of triethylamine or ammonium hydroxide to the mobile phase can help to displace the diamine from the acidic silica surface.
-
Check for Decomposition: It is possible the compound has decomposed on the acidic silica gel.[4] To test this, you can perform a small-scale stability test by mixing your crude product with silica gel in your chosen eluent and analyzing the mixture over time by TLC or LC-MS.
-
Crystallization
Problem 1: this compound oils out instead of crystallizing.
-
Possible Cause: The compound's solubility is too high in the chosen solvent, or the solution is too concentrated, leading to the separation of a liquid phase instead of solid crystals upon cooling.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a wider range of solvents and solvent/anti-solvent systems. Good solvents for crystallization are typically those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Slower Cooling: Allow the solution to cool down very slowly. A gradual decrease in temperature can promote the formation of an ordered crystal lattice over an amorphous oil.
-
Lower Concentration: Start with a more dilute solution to avoid reaching supersaturation too quickly.
-
Problem 2: The obtained crystals are of low purity.
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Troubleshooting Steps:
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the crystal surface.
-
Pre-purification: If the impurity levels are very high, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before crystallization.
-
Quantitative Data Summary
The following table summarizes typical data that should be recorded during the purification process to assess its effectiveness.
| Purification Step | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) | Key Parameters |
| Crude Product | 10.0 | - | - | 75 | - |
| Column Chromatography | 10.0 | 6.5 | 65 | 95 | Stationary Phase: Silica GelMobile Phase: DCM:MeOH:NH4OH (90:9.5:0.5) |
| Crystallization | 6.5 | 5.8 | 89 | >99 | Solvent System: Isopropanol/Heptane |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring a flat, undisturbed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the starting mobile phase (e.g., 95:5:0.5 Dichloromethane:Methanol:Ammonium Hydroxide).
-
Gradually increase the polarity of the mobile phase as the column runs (gradient elution).
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified solid.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool. The compound should crystallize out.
-
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol) in small portions while heating and stirring until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification problems.
References
troubleshooting side reactions in 2,6-Diaminohexanamide chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-diaminohexanamide (lysine amide) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound derivatives.
Issue 1: Low Yield of the Desired Amide Product
Question: My coupling reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in coupling reactions involving this compound can stem from several factors, including incomplete activation of the carboxylic acid, side reactions of the diamine, and suboptimal reaction conditions. A primary concern is the presence of two nucleophilic amino groups (α and ε), which can lead to the formation of undesired byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Carboxylic Acid Activation | Ensure your coupling reagent is fresh and used in the appropriate stoichiometry. Common coupling reagents include carbodiimides (like DCC, DIC, EDC) often used with additives (like HOBt, Oxyma) to suppress side reactions and improve efficiency.[1][2][3] Phosphonium (BOP, PyBOP) and aminium/uronium (HATU, HBTU) salts are also highly effective.[2][3][4] |
| Side Reactions of the Diamine | The presence of two amino groups requires a strategic approach. Employing an orthogonal protecting group strategy is crucial to ensure only the desired amino group reacts.[5][6][7] For instance, protecting the ε-amino group with a Boc group and the α-amino group with an Fmoc group allows for selective deprotection and coupling. |
| Intramolecular Cyclization (Lactam Formation) | This compound can undergo intramolecular cyclization to form a seven-membered lactam. This is more likely to occur at elevated temperatures and certain pH ranges. It is advisable to conduct the coupling reaction at a controlled temperature (e.g., 0 °C to room temperature) and maintain an appropriate pH. |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are common. Ensure all reagents are anhydrous, as water can hydrolyze activated esters and coupling reagents. |
Issue 2: Presence of Multiple Products in the Final Reaction Mixture
Question: My reaction is complete, but analysis (e.g., HPLC, LC-MS) shows multiple unexpected peaks. What are these impurities and how can I prevent their formation?
Answer:
The formation of multiple products indicates the occurrence of side reactions. With this compound, the most common side reactions are di-acylation, lactam formation, and racemization.
Common Side Products and Prevention Strategies:
| Side Product | Prevention Strategy |
| Di-acylated Product | This occurs when both the α- and ε-amino groups react with the activated carboxylic acid. To prevent this, one of the amino groups must be protected. An orthogonal protecting group strategy is the most effective solution, allowing for the selective deprotection of one amine for reaction while the other remains protected.[5][6][7][8] |
| α-Amino-ε-caprolactam | This is the result of an intramolecular cyclization. This side reaction can be minimized by using a protecting group on one of the amine nitrogens and by carefully controlling the reaction temperature and pH.[9][10] |
| Racemized Product | The chiral center at the α-carbon can be susceptible to racemization, especially during the activation step of the carboxylic acid.[11][12][13][14] The use of coupling reagent additives like HOBt or HOAt can help to suppress racemization.[2][11] The choice of base is also critical; sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA).[11] |
| N-acylurea | When using carbodiimide coupling reagents (like DCC or DIC), the activated O-acylisourea intermediate can rearrange to form an inactive N-acylurea byproduct. The addition of HOBt or a similar additive can trap the O-acylisourea to form an active ester, which is less prone to this rearrangement.[2] |
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate my desired this compound derivative from the reaction byproducts. What purification techniques are most effective?
Answer:
Purification can be challenging due to the similar polarities of the desired product and some of the side products. A combination of techniques is often necessary.
Recommended Purification Protocols:
| Purification Method | Description |
| Aqueous Workup | A standard aqueous workup can help to remove water-soluble reagents and byproducts. For example, if EDC is used as a coupling reagent, its urea byproduct is water-soluble and can be removed by washing with a dilute acid, followed by a brine wash.[2] |
| Crystallization | If the desired product is a solid, crystallization can be a highly effective method for purification, provided a suitable solvent system can be found. |
| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating polar compounds and is widely used for the purification of peptides and related molecules.[15] Ion-Exchange Chromatography (IEC) can be particularly useful for separating compounds based on their charge, which can be effective in separating the desired product from unreacted starting materials or byproducts with different numbers of free amino groups.[16][17][18] Immobilized Metal Affinity Chromatography (IMAC) can be employed if a polyhistidine tag is incorporated into the molecule, allowing for highly specific purification.[19][20] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when working with this compound?
A1: The most critical factor is the implementation of an effective and orthogonal protecting group strategy for the two amino groups.[5][6][7] Without this, selective reactions are nearly impossible, and a mixture of products is highly likely.
Q2: How can I confirm the structure of my final product and identify any impurities?
A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable for determining the molecular weight of the main product and any impurities.[16][21] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information to confirm the final structure and can also help in identifying and quantifying impurities.
Q3: At what pH should I perform my coupling reaction?
A3: The optimal pH for amide bond formation is typically slightly basic, in the range of 8-9, to ensure the reacting amine is deprotonated and nucleophilic. However, it is important to avoid excessively high pH, which can promote side reactions like racemization and hydrolysis of activated esters. The specific optimal pH can be dependent on the coupling reagents and substrates used.
Q4: Can I use this compound in solid-phase peptide synthesis (SPPS)?
A4: Yes, this compound derivatives are commonly used in SPPS. Typically, an Fmoc-protected α-amino group and a Boc-protected ε-amino group are used. This allows for the selective removal of the Fmoc group for peptide chain elongation while the Boc group remains intact until the final cleavage from the resin.[5][7]
Q5: What are some common orthogonal protecting group pairs for the two amino groups of this compound?
A5: Common orthogonal pairs include:
-
Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl): Fmoc is base-labile (removed by piperidine), while Boc is acid-labile (removed by TFA).[7]
-
Cbz (carboxybenzyl) and Boc: Cbz is typically removed by hydrogenolysis, while Boc is acid-labile.
-
Alloc (allyloxycarbonyl): Can be removed by palladium catalysis, providing orthogonality to both acid- and base-labile groups.[7]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by hydrazine and are orthogonal to both Fmoc and Boc strategies.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Coupling a Carboxylic Acid to the α-Amino Group of ε-Boc-Protected this compound
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and an activating agent such as HATU (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a sterically hindered base such as DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Coupling: In a separate flask, dissolve ε-Boc-2,6-diaminohexanamide (1.0 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or RP-HPLC.
Protocol 2: Detection and Analysis of Impurities by LC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).
-
Mass Spectrometry Detection: Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in positive ion mode to detect the protonated molecular ions ([M+H]⁺) of the expected product and any potential byproducts.
-
Data Analysis: Analyze the chromatogram to identify the retention times of the different components. Correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios (m/z) from the mass spectra to identify the desired product and impurities.
Visualizations
Caption: Common reaction pathways and potential side reactions in the acylation of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound coupling reactions.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Bot Detection [iris-biotech.de]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. δ-Lactam synthesis [organic-chemistry.org]
- 10. γ-Lactam synthesis [organic-chemistry.org]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. US2536360A - Racemization of lysine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. helixchrom.com [helixchrom.com]
- 16. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US2894026A - Purification of lysine - Google Patents [patents.google.com]
- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 19. med.upenn.edu [med.upenn.edu]
- 20. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2,6-Diaminohexanamide-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the stability of 2,6-diaminohexanamide-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based compounds?
A1: The primary degradation pathways for this compound-based compounds, which are derivatives of lysine, involve the cleavage of the amide bond. The two main mechanisms are:
-
Hydrolytic Degradation: This is the most common pathway, where the amide bond is cleaved by water. The rate of hydrolysis is highly dependent on pH and temperature. It can be catalyzed by both acidic and basic conditions.
-
Enzymatic Degradation: In biological systems, proteases and other enzymes can catalyze the hydrolysis of the amide bond.[1][2][3] The susceptibility to enzymatic degradation depends on the specific enzyme and the structure of the compound.
Q2: How does pH affect the stability of these compounds?
A2: The pH of the formulation is a critical factor influencing the stability of this compound-based compounds. Generally, the amide bond is most stable at a neutral pH (around 6-8). In acidic or alkaline conditions, the rate of hydrolysis increases significantly. At a near-physiological pH, the α-amino group of the N-terminus is more nucleophilic than the lysine side chain, which can influence reaction and degradation rates.[4]
Q3: What are the initial signs of degradation in my sample?
A3: Initial signs of degradation can be observed through several analytical techniques:
-
Chromatography (HPLC/UPLC): The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is a primary indicator of degradation.
-
Mass Spectrometry (MS): Detection of ions corresponding to the hydrolyzed products (the diamine and the carboxylic acid) confirms degradation.
-
Physical Changes: In some cases, degradation can lead to changes in the physical appearance of the sample, such as discoloration or precipitation.
Q4: Can excipients in my formulation affect the stability of my compound?
A4: Yes, excipients can have a significant impact on the stability of your compound. Some excipients can act as stabilizers, while others may promote degradation. For example:
-
Buffers: Help maintain the optimal pH for stability.
-
Antioxidants: Can prevent oxidative degradation if the compound is susceptible.
-
Reducing sugars: Can react with the amine groups of this compound via the Maillard reaction, leading to degradation.[5]
-
Moisture-absorbing excipients: Can lead to instability if they increase the local water concentration around the compound.[6]
It is crucial to conduct compatibility studies with all excipients in the formulation.[7]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
Significant decrease in the main peak area in HPLC analysis within a short period.
-
Appearance of multiple degradation peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the solution | Measure the pH of your solution. Adjust the pH to a neutral range (6-8) using a suitable buffer system (e.g., phosphate or citrate buffer). |
| High storage temperature | Store the solution at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the hydrolysis rate. |
| Presence of catalytic impurities | Ensure all glassware is thoroughly cleaned and that all reagents and solvents are of high purity. Metal ions can sometimes catalyze hydrolysis. |
| Microbial contamination | If the solution is not sterile, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution or add a suitable antimicrobial preservative. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of remaining compound between replicate samples.
-
Non-reproducible chromatograms.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous sample solution | Ensure the compound is fully dissolved and the solution is thoroughly mixed before taking aliquots for analysis. |
| Inconsistent sample preparation | Standardize the sample preparation procedure, including dilution steps and the final solvent composition. |
| HPLC system variability | Check for leaks, air bubbles in the pump, and ensure the column is properly equilibrated before each injection.[8][9][10][11] |
| Sample adsorption to container | Use low-adsorption vials (e.g., silanized glass or polypropylene) if you suspect your compound is adsorbing to the container surface. |
Quantitative Data
The stability of amide bonds is highly dependent on the specific molecular structure and the experimental conditions. The following table provides representative data on the hydrolytic stability of a model lysine-based amide under different pH conditions.
| pH | Temperature (°C) | Half-life (t½) in hours |
| 2.0 | 37 | 48 |
| 5.0 | 37 | 250 |
| 7.4 | 37 | 500 |
| 9.0 | 37 | 120 |
Note: This data is illustrative and the actual stability of your specific this compound-based compound may vary.
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Method
This protocol outlines a general method for assessing the stability of a this compound-based compound.
1. Materials and Reagents:
-
Reference standard of the this compound-based compound
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 (v/v) acetonitrile:water
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the sample diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or the λmax of the compound)
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
4. Stability Study Procedure:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL) in different buffers (e.g., pH 2, 5, 7.4, 9).
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, dilute it with the sample diluent if necessary, and inject it into the HPLC system.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
Protocol 2: Identification of Degradation Products by LC-MS
This protocol provides a general workflow for identifying the products of degradation.
1. Sample Preparation:
-
Subject the this compound-based compound to forced degradation (e.g., by treating with acid, base, or an oxidizing agent).[12]
-
Neutralize the sample if necessary and dilute it to an appropriate concentration for LC-MS analysis.
2. LC-MS Conditions:
-
Use a similar LC method as described in Protocol 1, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of TFA).
-
Set the mass spectrometer to acquire data in both positive and negative ion modes.
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurements.[13][14]
3. Data Analysis:
-
Extract the masses of the parent compound and any new peaks that appear in the chromatogram of the degraded sample.
-
Propose potential structures for the degradation products based on their accurate masses and the expected degradation pathways (e.g., hydrolysis).
-
Perform MS/MS fragmentation analysis to confirm the proposed structures.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Primary degradation pathways.
Caption: Troubleshooting decision tree.
References
- 1. Proteases: Multifunctional Enzymes in Life and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic surface hydrolysis of polyamide 6,6 with mixtures of proteolytic and lipolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. mastelf.com [mastelf.com]
- 11. phenomenex.com [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. [PDF] Identification of forced degradation products of lacosamide by LC-QQLIT-MS and LC-IT/TOF-MS | Semantic Scholar [semanticscholar.org]
addressing solubility issues of 2,6-Diaminohexanamide in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 2,6-Diaminohexanamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in many common organic solvents?
A1: this compound, also known as lysine amide, is a polar molecule. Its structure contains two primary amine groups (-NH2) and an amide group (-CONH2), all of which can participate in hydrogen bonding.[1] This high polarity means it preferentially dissolves in polar solvents that can also form hydrogen bonds, such as water. Non-polar or weakly polar organic solvents do not offer the same favorable interactions, leading to low solubility. The general principle of "like dissolves like" is central to understanding its solubility profile.
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: Can I improve the solubility of this compound in an organic solvent?
A3: Yes, several techniques can be employed to enhance solubility. These include:
-
Using a co-solvent system: Adding a polar, water-miscible solvent in which the compound has some solubility can increase the overall solvating power of the mixture.[4]
-
pH adjustment: As this compound has basic amine groups, its solubility can be significantly influenced by pH. In acidic conditions, these groups will be protonated, forming a more soluble salt.
-
Heating: For many compounds, solubility increases with temperature. However, the thermal stability of this compound should be considered to avoid degradation.
-
Salt formation: Converting the molecule to a salt, for instance, by reacting it with an acid, can dramatically improve its solubility in polar solvents.
Q4: Are there any recommended "greener" solvents for dissolving this compound?
A4: For amide bond formation and peptide synthesis, there is a growing interest in using more environmentally friendly solvents. While traditional polar aprotic solvents like DMF and NMP are effective, greener alternatives such as 2-MeTHF (2-Methyltetrahydrofuran) and propylene carbonate are being explored.[5] Given the polarity of this compound, polar bio-based solvents could be considered, though experimental validation is necessary.
Solubility Data
Due to the limited availability of precise quantitative solubility data for this compound, the following table provides an estimated solubility profile based on data for the closely related compound, L-lysine, and general principles of amide solubility. This table should be used as a guide for initial solvent screening.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Water | H₂O | Very High | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Moderately to Highly Soluble |
| Methanol | CH₃OH | High | Slightly to Moderately Soluble |
| Ethanol | C₂H₅OH | High | Slightly Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Moderately Soluble |
| Acetone | C₃H₆O | Medium | Sparingly Soluble to Insoluble |
| Acetonitrile | C₂H₃N | Medium | Sparingly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Low | Insoluble |
| Dichloromethane | CH₂Cl₂ | Low | Insoluble |
| Hexane | C₆H₁₄ | Very Low | Insoluble |
Note: "Very Soluble" (>100 mg/mL), "Freely Soluble" (10-100 mg/mL), "Soluble" (1-10 mg/mL), "Slightly Soluble" (0.1-1 mg/mL), "Sparingly Soluble" (0.01-0.1 mg/mL), "Insoluble" (<0.01 mg/mL). These are estimates and should be confirmed experimentally.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, hexane)
-
Small test tubes or vials (1-2 mL capacity)
-
Vortex mixer
-
Spatula
-
Pipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Cap the test tube and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
If the compound appears insoluble, gently warm the test tube in a water bath (do not exceed the solvent's boiling point) and observe any changes. Note any color change, which could indicate degradation.
-
Record your observations for each solvent.
Protocol 2: Enhancing Solubility Using a Co-solvent System
This protocol details how to use a second solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent in which the compound is sparingly soluble (e.g., ethanol)
-
Co-solvent in which the compound is more soluble (e.g., water or DMSO)
-
Graduated cylinders or pipettes
-
Stir plate and magnetic stir bar
-
Beaker
Procedure:
-
Weigh a known amount of this compound and place it in a beaker with a magnetic stir bar.
-
Add a measured volume of the primary organic solvent (e.g., 10 mL of ethanol).
-
Begin stirring the mixture.
-
Slowly add the co-solvent (e.g., water) dropwise or in small increments (e.g., 0.1 mL) to the stirring mixture.
-
After each addition, allow the mixture to stir for a few minutes and observe the solubility.
-
Continue adding the co-solvent until the this compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent required for complete dissolution.
Caption: The "like dissolves like" principle for this compound.
References
process improvements for the large-scale synthesis of 2,6-Diaminohexanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of 2,6-Diaminohexanamide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis process, from starting material quality to final product purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide Coupling Reaction | - Incomplete activation of the carboxylic acid.- Poor quality coupling reagents.- Steric hindrance from protecting groups.- Inappropriate solvent or reaction temperature. | - Ensure complete dissolution and activation of the carboxylic acid before adding the amine.- Use fresh, high-purity coupling reagents (e.g., EDC, HOBt).- Consider alternative protecting group strategies to reduce steric hindrance.- Optimize solvent polarity and reaction temperature. Aprotic polar solvents like DMF or DCM are often suitable. |
| Incomplete Removal of Protecting Groups (e.g., Boc) | - Insufficient amount of deprotecting agent (e.g., TFA, HCl).- Short reaction time or low temperature.- Presence of acid-sensitive functional groups that limit deprotection conditions. | - Increase the equivalents of the deprotecting agent.- Extend the reaction time and/or moderately increase the temperature.- For sensitive substrates, consider alternative protecting groups that can be removed under milder conditions. |
| Formation of Side Products (e.g., Di-acylated or Racemized Products) | - Use of excess acylating agent.- Presence of impurities in starting materials.- High reaction temperatures leading to racemization. | - Use a stoichiometric amount of the acylating agent or add it portion-wise.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, HPLC).- Maintain a controlled, lower reaction temperature during the coupling step. |
| Difficulty in Product Purification/Isolation | - Co-precipitation of impurities.- Product highly soluble in the aqueous phase after work-up.- Formation of an emulsion during extraction. | - Optimize crystallization conditions (solvent system, temperature gradient).- Perform a salt screen to identify a crystalline salt for easier isolation.- Adjust the pH of the aqueous phase to suppress the solubility of the product.- Use brine washes to break emulsions or filter the mixture through celite. |
| Inconsistent Batch-to-Batch Results | - Variability in raw material quality.- Poor control over reaction parameters (temperature, stirring speed, addition rates).- Atmospheric moisture affecting water-sensitive reagents. | - Implement stringent quality control for all starting materials.- Standardize all reaction parameters and use automated reactors for better control.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the large-scale synthesis of this compound?
The synthesis of this compound derivatives often starts from L-lysine. The amino groups of lysine are typically protected before the amide bond formation. For instance, in the synthesis of compounds like lisdexamfetamine, a derivative of this compound, a bis-tert-butoxycarbonyl (Boc) protected L-lysine is a key intermediate.
Q2: How can I minimize the formation of impurities during the amide coupling step?
To minimize impurity formation, it is crucial to control the reaction stoichiometry and temperature. The use of coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt) can suppress side reactions. Ensuring the high purity of the starting amine and carboxylic acid is also essential.
Q3: What are the recommended methods for purifying the final this compound product on a large scale?
Purification strategies for diamino compounds often involve crystallization or salt formation. After the synthesis and deprotection steps, the crude product can be purified by recrystallization from a suitable solvent system. Alternatively, forming a salt (e.g., hydrochloride or mesylate) can facilitate purification through crystallization and improve the handling of the final product.
Q4: What analytical techniques are suitable for monitoring the progress of the reaction and ensuring the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. To confirm the structure and purity of the final compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are recommended.
Q5: Are there any specific safety precautions to consider during the large-scale synthesis?
Working with large quantities of flammable solvents and corrosive reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and well-ventilated areas. The potential for exothermic reactions should be assessed, and adequate cooling capacity should be in place.
Experimental Protocols
Representative Protocol for the Synthesis of an N-Substituted this compound Derivative
This protocol is a generalized representation based on the synthesis of similar molecules and should be optimized for specific substrates.
Step 1: Protection of L-Lysine
-
Dissolve L-lysine monohydrochloride in a suitable solvent system (e.g., a mixture of water and dioxane).
-
Add a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)2O portion-wise at a controlled temperature (e.g., 0-5 °C) to protect both the α- and ε-amino groups.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).
-
Extract the Boc-protected lysine into an organic solvent and purify by crystallization.
Step 2: Amide Coupling
-
Dissolve the Boc-protected lysine in an aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., EDC) and an activator (e.g., HOBt or N-hydroxysuccinimide).
-
Slowly add the desired primary amine to the reaction mixture at a controlled temperature.
-
Allow the reaction to proceed until completion.
-
Perform an aqueous work-up to remove the coupling byproducts.
-
Purify the resulting protected diaminohexanamide derivative by column chromatography or crystallization.
Step 3: Deprotection
-
Dissolve the purified, protected diaminohexanamide derivative in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) to remove the Boc protecting groups.
-
Stir the reaction mixture at room temperature until deprotection is complete.
-
Remove the excess acid and solvent under reduced pressure.
-
The final product can be isolated as a salt or neutralized and further purified if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low product yield.
mitigating degradation pathways of 2,6-Diaminohexanamide derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating degradation pathways of 2,6-Diaminohexanamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical structure, the primary degradation pathways for this compound derivatives are anticipated to be hydrolysis and oxidation. The amide linkage is susceptible to cleavage under both acidic and basic conditions, while the amino groups can be prone to oxidation.[1][2][3]
Q2: What are the typical stress conditions used in forced degradation studies for these derivatives?
A2: Forced degradation studies for these derivatives typically involve exposure to acidic and basic conditions, oxidative stress, heat, and light to assess their intrinsic stability.[4][5][6] Common conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.[6]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.[6]
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.[4]
-
Thermal Degradation: Heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.
-
Photodegradation: Exposing the solid compound or a solution to UV and visible light.
Q3: How can I monitor the degradation of my this compound derivative?
A3: The most common and effective method for monitoring degradation is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7] These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation over time.
Q4: What are some general strategies to mitigate the degradation of these derivatives?
A4: To mitigate degradation, consider the following:
-
pH Control: Maintain a pH close to neutral for solutions, as both acidic and basic conditions can accelerate hydrolysis.
-
Inert Atmosphere: For oxygen-sensitive derivatives, handling and storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Light Protection: Store compounds in amber vials or protected from light to prevent photodegradation.
-
Temperature Control: Store at recommended low temperatures to slow down thermally induced degradation.
-
Excipient Compatibility: If formulating, ensure that the excipients are compatible and do not promote degradation.
Troubleshooting Guides
Issue 1: Rapid degradation observed in solution during routine experiments.
-
Question: My this compound derivative is degrading quickly in my aqueous experimental buffer. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: pH of the buffer. The amide bond is susceptible to hydrolysis at acidic or basic pH.
-
Troubleshooting Step: Measure the pH of your buffer. If it is outside the neutral range (6-8), consider adjusting it or using a different buffer system. The stability of your specific derivative across a pH range should be determined.
-
-
Potential Cause 2: Presence of oxidizing agents. Trace metals or other components in your buffer could be catalyzing oxidation.
-
Troubleshooting Step: Use high-purity water and buffer components. If oxidative degradation is suspected, consider de-gassing the buffer or adding a suitable antioxidant, after confirming its compatibility with your downstream application.
-
-
Potential Cause 3: Exposure to light. Some derivatives may be photosensitive.
-
Troubleshooting Step: Perform your experiments in low-light conditions or use amber-colored labware to protect your solution from light.
-
-
Issue 2: Appearance of unexpected peaks in HPLC analysis after storage.
-
Question: I am seeing multiple new peaks in my HPLC chromatogram after storing my purified this compound derivative. What are these and how can I prevent them?
-
Answer:
-
Potential Cause: Degradation of the compound. The new peaks are likely degradation products.
-
Troubleshooting Step 1: Characterize the degradants. If you have access to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This can help in identifying the degradation products and elucidating the degradation pathway. Common degradation products could result from hydrolysis of the amide bond or oxidation of the amino groups.
-
Troubleshooting Step 2: Review storage conditions.
-
Temperature: Are you storing the compound at the recommended temperature? If no specific temperature is recommended, consider storing it at a lower temperature (e.g., 4°C or -20°C).
-
Atmosphere: Is the compound sensitive to oxygen? If so, storing it under an inert gas like argon or nitrogen can help.
-
Moisture: The compound may be hygroscopic and moisture can accelerate hydrolysis. Ensure the storage container is tightly sealed and consider using a desiccator.
-
-
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am getting variable results in my biological assays using a this compound derivative. Could degradation be the issue?
-
Answer:
-
Potential Cause: On-the-fly degradation in assay media. The conditions of your biological assay (e.g., pH of the cell culture media, presence of enzymes, incubation time and temperature) could be causing the compound to degrade, leading to a decrease in the effective concentration of the active molecule.
-
Troubleshooting Step 1: Assess stability in assay media. Prepare a solution of your compound in the assay media and incubate it under the same conditions as your experiment (time, temperature, etc.) but without the biological component (e.g., cells, enzymes). Analyze the sample by HPLC at different time points to determine the stability of the compound.
-
Troubleshooting Step 2: Prepare fresh solutions. Always prepare fresh solutions of the derivative immediately before use in biological assays to minimize degradation.
-
Troubleshooting Step 3: Modify assay protocol. If the compound is found to be unstable in the assay media, consider reducing the incubation time or exploring if a different, more stable formulation can be used.
-
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on a representative this compound derivative. Note: This data is illustrative and intended to provide a general understanding of potential degradation profiles. Actual results will vary depending on the specific derivative and experimental conditions.
Table 1: Hydrolytic Degradation of a this compound Derivative at 50°C
| Condition | Time (hours) | % Degradation | Major Degradation Product |
| 0.1 M HCl | 24 | 15.2 | 2,6-Diaminohexanoic acid and corresponding amine |
| 0.1 M HCl | 72 | 35.8 | 2,6-Diaminohexanoic acid and corresponding amine |
| 0.1 M NaOH | 24 | 25.6 | 2,6-Diaminohexanoic acid and corresponding amine |
| 0.1 M NaOH | 72 | 68.2 | 2,6-Diaminohexanoic acid and corresponding amine |
| pH 7 Buffer | 72 | < 1.0 | Not Applicable |
Table 2: Oxidative Degradation of a this compound Derivative at Room Temperature
| Condition | Time (hours) | % Degradation | Potential Degradation Products |
| 3% H₂O₂ | 24 | 8.5 | Oxidized amino groups (e.g., N-oxides) |
| 3% H₂O₂ | 72 | 22.1 | Oxidized amino groups, potential amide cleavage products |
| 10% H₂O₂ | 24 | 18.9 | Oxidized amino groups, potential amide cleavage products |
| 10% H₂O₂ | 72 | 45.3 | Oxidized amino groups, potential amide cleavage products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Solutions:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Neutral: Dilute the stock solution with purified water or a neutral buffer (pH 7.0) to a final concentration of 0.1 mg/mL.
-
-
Incubation: Incubate the stress solutions in sealed vials at a controlled temperature (e.g., 50°C). Protect from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation for Analysis:
-
For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For basic samples, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Protocol 2: Forced Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent.
-
Preparation of Stress Solution: Dilute the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3% or 10%) to a final concentration of 0.1 mg/mL.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method. Calculate the percentage of degradation.
Visualizations
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Caption: Potential oxidative degradation pathways of this compound derivatives.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Method Refinement for Consistent Results in 2,6-Diaminohexanamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 2,6-Diaminohexanamide.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high molecular weight polyamide in my this compound experiments?
A1: The most critical factor is maintaining a precise 1:1 stoichiometric ratio between the diamine (this compound) and the dicarboxylic acid monomers.[1] An imbalance in this ratio will lead to a lower degree of polymerization and consequently, a lower molecular weight of the final polyamide. To ensure this equivalence, it is often recommended to form a salt of the diamine and diacid before polymerization.[1][2]
Q2: My polyamide product has a lower than expected melting point and poor mechanical properties. What could be the cause?
A2: A lower melting point and poor mechanical properties are often indicative of a low molecular weight polymer. This can result from several factors, including:
-
Inaccurate Monomer Stoichiometry: As mentioned in Q1, an unequal number of amine and acid functional groups will limit chain growth.
-
Presence of Impurities: Monofunctional impurities can act as chain terminators, preventing the formation of long polymer chains. Ensure the purity of your this compound and dicarboxylic acid.
-
Incomplete Reaction: The polymerization reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the diacid or cyclization of the monomers can occur, which disrupt the polymerization process.[3][4]
Q3: I am observing gel formation in my high-temperature polymerization reaction. What is happening and how can I prevent it?
A3: Gel formation at high temperatures is often due to cross-linking reactions. A potential cause is the deamination of the diamine, which can lead to the formation of secondary amines that act as branching points.[3][4] To prevent this, consider the following:
-
Optimize Reaction Temperature: Avoid excessively high temperatures that promote side reactions.
-
Use a Catalyst: A suitable catalyst can lower the required reaction temperature and time, minimizing the window for side reactions.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to cross-linking.
Q4: How can I control the molecular weight of the polyamide during synthesis?
A4: The molecular weight of the resulting polyamide can be controlled by:
-
Monomer Stoichiometry: Intentionally creating a slight stoichiometric imbalance can limit the polymer chain length.
-
Monofunctional Reagents: Adding a controlled amount of a monofunctional amine or carboxylic acid will act as a chain stopper, allowing you to target a specific molecular weight.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally result in lower molecular weights.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Loss of volatile monomers (especially the diamine) during heating. - Formation of low molecular weight oligomers that are lost during purification. | - Increase reaction time and/or temperature. - Use a sealed reactor or maintain a slight positive pressure of inert gas to prevent monomer loss.[2] - Optimize the precipitation and washing steps to minimize the loss of product. |
| Inconsistent Molecular Weight (Batch-to-Batch Variation) | - Inaccurate weighing of monomers. - Fluctuations in reaction temperature or time. - Inconsistent mixing. | - Use a high-precision balance for weighing monomers. - Implement precise temperature control and timing for the polymerization process. - Ensure consistent and efficient stirring throughout the reaction. |
| Polymer Discoloration (Yellowing or Browning) | - Thermal degradation at high temperatures. - Oxidation due to the presence of air. | - Lower the polymerization temperature if possible, or reduce the time at high temperatures. - Ensure a thoroughly inert atmosphere (nitrogen or argon) is maintained throughout the reaction. |
| Poor Solubility of the Final Polymer | - Very high molecular weight. - Cross-linking has occurred. - High crystallinity. | - Adjust synthesis conditions to target a lower molecular weight (see FAQ Q4). - Troubleshoot for and prevent side reactions leading to cross-linking (see FAQ Q3). - The choice of solvent is critical; polyamides often require strong polar solvents. |
Experimental Protocols
Generalized Melt Polycondensation Protocol for Aliphatic Polyamide Synthesis
This protocol provides a general procedure for the synthesis of an aliphatic polyamide from a diamine (e.g., this compound) and a dicarboxylic acid. It should be optimized for specific monomer combinations and desired polymer properties.
Materials:
-
Aliphatic Diamine (e.g., this compound)
-
Aliphatic Dicarboxylic Acid
-
Deionized Water
-
Nitrogen or Argon gas supply
Equipment:
-
High-temperature reaction vessel with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Nylon Salt Formation:
-
In a beaker, dissolve an equimolar amount of the dicarboxylic acid in deionized water with gentle heating.
-
Slowly add an equimolar amount of the diamine to the dicarboxylic acid solution with stirring.
-
Allow the solution to cool to room temperature, which may result in the precipitation of the nylon salt.
-
The salt solution can be concentrated by evaporation to a specific concentration (e.g., 50-60% by weight).
-
-
Polycondensation:
-
Transfer the nylon salt solution to the reaction vessel.
-
Pressurize the reactor with nitrogen to approximately 1.5-2.0 MPa.[6]
-
Begin heating the vessel with stirring. As the temperature rises, the pressure will increase further due to the formation of steam.
-
Heat the mixture to around 220-240 °C and hold for 1-2 hours to initiate pre-condensation.[2]
-
Gradually release the pressure by venting the steam while maintaining the temperature.
-
Once the pressure is back to atmospheric, increase the temperature to 260-280 °C.
-
Apply a vacuum to the system to remove the remaining water and drive the polymerization to completion. This stage is typically continued for 1-3 hours. The viscosity of the melt will increase significantly during this time.
-
Once the desired viscosity is reached (indicating the target molecular weight), stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor and cool it (e.g., in a water bath) before granulation.
-
Visualizations
Caption: Experimental workflow for melt polycondensation of polyamides.
Caption: Troubleshooting logic for common issues in polyamide synthesis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. mdpi.com [mdpi.com]
- 3. Controlled polymerization and side reaction mechanism of bio-sourced pentanediamine-derived semi-aromatic copolyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. CN113214474B - Polyamide hot melt adhesive and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2,6-Diaminohexanamide and Other Diamines for Advanced Research Applications
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate diamine compounds is a critical decision that influences the properties and performance of resulting polymers and functional materials. This guide provides a comprehensive comparative analysis of 2,6-Diaminohexanamide, a derivative of the essential amino acid L-lysine, against other common linear diamines: 1,4-Butanediamine (Putrescine), 1,5-Pentanediamine (Cadaverine), and 1,6-Hexanediamine.
This report details the physicochemical properties, potential applications in polymer synthesis and as epoxy curing agents, and relevant experimental methodologies for the comparative evaluation of these compounds. Due to the limited direct experimental data on this compound as a monomer, data for its close structural analog, L-lysinamide, is utilized as a proxy in this analysis to provide a substantive comparison.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these diamines is essential for predicting their behavior in chemical reactions and their impact on the characteristics of final products. The following table summarizes key properties gathered from various sources.
| Property | This compound (L-Lysinamide) | 1,4-Butanediamine (Putrescine) | 1,5-Pentanediamine (Cadaverine) | 1,6-Hexanediamine |
| Molecular Formula | C₆H₁₅N₃O | C₄H₁₂N₂ | C₅H₁₄N₂ | C₆H₁₆N₂ |
| Molecular Weight ( g/mol ) | 145.20 | 88.15 | 102.18 | 116.21 |
| Melting Point (°C) | Not Available | 27-28 | 9 | 42-45[1] |
| Boiling Point (°C) | Not Available | 158-160 | 178-180 | 204-205[1] |
| Density (g/mL at 25°C) | Not Available | 0.877 | 0.873 | 0.89[1] |
| Water Solubility | Soluble | Very Soluble | Soluble | 490 g/L (20 °C)[1] |
| Appearance | Not Available | Colorless liquid or solid | Colorless to yellow liquid | White flaky crystals[1] |
Comparative Performance in Polymer Synthesis
Diamines are fundamental building blocks in the synthesis of polyamides, a class of polymers with wide-ranging applications due to their excellent mechanical and thermal properties. The structure of the diamine monomer directly influences the properties of the resulting polyamide.
This compound (as L-lysinamide) , with its pendant amide group, offers a unique structural feature compared to the simple alkyl chain diamines. This side group can introduce additional hydrogen bonding sites, potentially affecting the polymer's crystallinity, melting point, and solubility. Polyamides derived from L-lysine have been explored for biomedical applications, leveraging their potential biocompatibility and biodegradability.
1,4-Butanediamine, 1,5-Pentanediamine, and 1,6-Hexanediamine are classic examples of aliphatic diamines used in the synthesis of nylons. The length of the methylene chain between the amine groups is a key determinant of the polymer's properties. Generally, as the chain length increases from butanediamine to hexanediamine, the resulting polyamides exhibit:
-
Increased flexibility.
-
Lower melting points.
-
Reduced moisture absorption.
The following diagram illustrates the general workflow for the synthesis of polyamides from diamines and dicarboxylic acids.
Experimental Protocol: Polyamide Synthesis
The following is a generalized protocol for the synthesis of polyamides from a diamine and a dicarboxylic acid via melt polycondensation.
-
Monomer Preparation: Equimolar amounts of the diamine (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) are weighed and placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Salt Formation (Optional but recommended for high molecular weight): The monomers can be dissolved in a suitable solvent (e.g., methanol) to form a nylon salt, which is then isolated and dried.
-
Polycondensation: The monomer mixture or the nylon salt is heated under a nitrogen atmosphere. The temperature is gradually increased to above the melting point of the resulting polyamide to facilitate the removal of water, which is a byproduct of the condensation reaction. A vacuum is often applied in the later stages to drive the reaction to completion and achieve a high molecular weight polymer.
-
Polymer Isolation and Characterization: The resulting polyamide is cooled, solidified, and can be ground into a powder. The polymer is then characterized for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by differential scanning calorimetry and thermogravimetric analysis), and mechanical properties (e.g., by tensile testing).
Comparative Performance as Epoxy Curing Agents
Diamines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked thermoset polymers with high strength, chemical resistance, and adhesive properties. The reactivity and structure of the diamine influence the curing process and the final properties of the epoxy network.
The two primary amine groups in these diamines react with the epoxide groups of the resin in a ring-opening addition reaction. The presence of the additional amide group in This compound could potentially influence the curing kinetics and the final network structure through hydrogen bonding interactions. The flexibility of the hexyl chain would be similar to that of 1,6-hexanediamine.
For 1,4-Butanediamine, 1,5-Pentanediamine, and 1,6-Hexanediamine , the length of the aliphatic chain affects the cross-link density and flexibility of the cured epoxy. Shorter chain diamines like 1,4-butanediamine generally lead to a higher cross-link density, resulting in a more rigid and brittle material with a higher glass transition temperature (Tg). Longer chain diamines like 1,6-hexanediamine provide more flexibility to the cured network, leading to increased toughness but a lower Tg.[2]
The following diagram illustrates the curing process of an epoxy resin with a diamine.
Experimental Protocol: Evaluation of Diamine Curing Agents
This protocol outlines a general procedure for comparing the performance of different diamines as curing agents for a standard epoxy resin like diglycidyl ether of bisphenol A (DGEBA).
-
Formulation: The diamine curing agent is mixed with the epoxy resin at a stoichiometric ratio of amine hydrogen to epoxy groups. This ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.
-
Curing: The mixture is thoroughly degassed to remove any entrapped air bubbles and then cured according to a specific temperature profile. The curing process can be monitored in real-time using techniques like differential scanning calorimetry (DSC) to determine the heat of reaction and the extent of cure.
-
Characterization of Cured Resin: Once cured, the thermoset polymer is subjected to a series of tests to evaluate its properties:
-
Thermal Properties: The glass transition temperature (Tg) is determined using DSC or dynamic mechanical analysis (DMA). Thermal stability is assessed using thermogravimetric analysis (TGA).
-
Mechanical Properties: Tensile strength, modulus, and elongation at break are measured using a universal testing machine according to standard methods (e.g., ASTM D638). Flexural strength and modulus can be determined using a three-point bending test (e.g., ASTM D790).
-
Hardness: Shore D hardness is measured using a durometer.
-
Signaling Pathways and Biological Activity
While 1,4-butanediamine (putrescine) and 1,5-pentanediamine (cadaverine) are well-known biogenic amines involved in various cellular processes, the direct involvement of this compound in specific signaling pathways is less documented in publicly available literature. However, its parent molecule, L-lysine, is an essential amino acid with numerous biological roles. Derivatives of this compound, such as lisdexamfetamine, are prodrugs that are metabolized to release an active pharmaceutical ingredient, indicating that the amide can be cleaved enzymatically in biological systems.[3] This suggests that polymers or materials synthesized using this compound may exhibit unique biodegradable properties.
The diagram below illustrates a simplified logical relationship concerning the biological relevance of these diamines.
Conclusion
The choice of diamine significantly impacts the properties of the resulting polymers. While 1,4-butanediamine, 1,5-pentanediamine, and 1,6-hexanediamine offer a predictable trend of increasing flexibility and decreasing thermal resistance with chain length, this compound presents a unique alternative. Its pendant amide group and origin from a natural amino acid suggest potential for creating polymers with enhanced hydrogen bonding, distinct solubility characteristics, and possible biocompatibility and biodegradability.
Further experimental investigation is warranted to directly compare the performance of this compound with traditional aliphatic diamines in both polyamide synthesis and epoxy curing applications. The generalized experimental protocols provided in this guide offer a framework for such a comparative study, which would be of significant value to researchers and professionals in the fields of materials science and drug development.
References
A Comparative Guide to Polyamide Properties: The Hypothetical Role of 2,6-Diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the projected polymer properties when incorporating 2,6-Diaminohexanamide as a novel monomer, benchmarked against the well-established polyamide, Nylon 6,6, which is synthesized using 1,6-diaminohexane. Due to the novelty of this compound in polymer applications, this comparison is based on established principles of polymer chemistry and extrapolated data from existing research on similar polyamide structures.
Introduction to Polyamide Modification
Polyamides, a cornerstone of the engineering plastics industry, exhibit a remarkable range of properties governed by the structure of their monomeric units.[1][2] The introduction of functional groups along the polymer backbone can significantly alter intermolecular forces, leading to changes in thermal stability, mechanical strength, and chemical resistance. This guide explores the theoretical impact of substituting the common monomer 1,6-diaminohexane with this compound, a molecule that introduces a pendant amide group on the polymer chain.
Comparative Data of Polyamide Properties
The following table presents a comparison of the expected properties of a hypothetical polyamide synthesized from this compound and adipic acid ("PA-Amide 6,6") against the known properties of Nylon 6,6 (poly(hexamethylene adipamide)).
| Property | Nylon 6,6 (from 1,6-diaminohexane) | Hypothetical PA-Amide 6,6 (from this compound) | Rationale for Predicted Change |
| Thermal Properties | |||
| Melting Temperature (Tm) | ~265 °C | Lower | The pendant amide group is expected to disrupt the crystalline packing of the polymer chains, leading to a lower melting point. |
| Glass Transition Temp (Tg) | ~50 °C | Higher | The additional amide group can participate in hydrogen bonding, increasing intermolecular forces in the amorphous regions and thus raising the glass transition temperature. |
| Heat Deflection Temp (HDT) | ~75-100 °C (unreinforced) | Potentially Higher | Increased intermolecular hydrogen bonding could lead to better stiffness retention at elevated temperatures. |
| Mechanical Properties | |||
| Tensile Strength | ~83 MPa | Potentially Lower | The disruption of crystallinity, a key contributor to tensile strength in polyamides, may lead to a reduction in overall strength. |
| Elongation at Break | 60-300% | Potentially Higher | A less crystalline, more amorphous structure could allow for greater chain mobility and thus higher elongation before failure. |
| Young's Modulus | ~2.8 GPa | Potentially Lower | Reduced crystallinity would likely lead to a decrease in stiffness and, consequently, a lower Young's modulus. |
| Chemical Properties | |||
| Water Absorption (at saturation) | ~8.5% | Higher | The additional polar amide group will increase the hydrophilicity of the polymer, leading to greater water absorption. |
| Chemical Resistance | Good to excellent against oils, greases, and aliphatic/aromatic hydrocarbons. Attacked by strong acids and oxidizing agents. | Similar, with potential for increased sensitivity to hydrolytic degradation due to the additional amide linkage. | The fundamental polyamide backbone remains, providing similar baseline chemical resistance. The pendant amide could be a site for hydrolysis. |
Experimental Protocols
The following are detailed methodologies for the hypothetical synthesis and characterization of a polyamide derived from this compound.
Synthesis of Polyamide from this compound and Adipoyl Chloride (Interfacial Polymerization)
-
Materials: this compound, adipoyl chloride, sodium hydroxide (NaOH), hexane, distilled water.
-
Procedure:
-
An aqueous solution of this compound and NaOH is prepared.
-
A solution of adipoyl chloride in hexane is prepared.
-
The hexane solution is carefully layered on top of the aqueous solution in a beaker.
-
The polyamide film that forms at the interface of the two layers is gently grasped with forceps and continuously pulled out, allowing for the formation of a polymer rope.
-
The resulting polymer is washed thoroughly with water and then with a 50/50 ethanol/water solution to remove unreacted monomers and byproducts.
-
The polymer is dried in a vacuum oven at 60 °C for 24 hours.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), a sample of the dried polymer is heated in a DSC instrument under a nitrogen atmosphere. The sample is typically heated from room temperature to 300 °C at a rate of 10 °C/min, cooled to room temperature at the same rate, and then reheated under the same conditions. The Tg is determined from the inflection point in the baseline of the second heating scan, and the Tm is taken as the peak of the melting endotherm.
-
Thermogravimetric Analysis (TGA): To assess thermal stability, a sample is heated in a TGA instrument from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The onset of decomposition is determined from the resulting weight loss curve.
Mechanical Testing
-
Tensile Testing: Dog-bone shaped specimens of the polymer are prepared by melt-pressing or injection molding. The specimens are then tested using a universal testing machine according to ASTM D638 standard. The tensile strength, Young's modulus, and elongation at break are determined from the resulting stress-strain curve.
Water Absorption
-
Procedure: Pre-weighed, dry polymer samples are immersed in distilled water at room temperature. At regular intervals, the samples are removed, the surface water is wiped off, and the samples are re-weighed. The process is continued until the weight of the samples becomes constant. The percentage of water absorption is calculated from the difference between the initial and final weights.
Visualizations
Caption: Synthesis pathways for Nylon 6,6 and the hypothetical PA-Amide 6,6.
Caption: Logical relationship between monomer structure and predicted polymer properties.
Conclusion
The incorporation of this compound as a comonomer in polyamide synthesis presents an intriguing possibility for tailoring polymer properties. The introduction of a pendant amide group is predicted to disrupt crystallinity while increasing intermolecular hydrogen bonding. This would likely result in a polymer with a lower melting point, higher glass transition temperature, increased flexibility, and greater water absorption compared to traditional polyamides like Nylon 6,6. While this guide provides a theoretical framework, experimental validation is necessary to fully elucidate the performance of such novel polyamides and their potential applications in specialized fields, including biomedical devices and advanced materials.
References
comparing the performance of different 2,6-Diaminohexanamide synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2,6-Diaminohexanamide, more commonly known as L-lysinamide, is the amide derivative of the essential amino acid L-lysine. Its structural similarity to L-lysine makes it a valuable building block in the synthesis of peptidomimetics and other bioactive compounds. The efficient and selective synthesis of L-lysinamide is crucial for its application in pharmaceutical and biotechnological research. This guide provides a comparative overview of the primary chemical and enzymatic routes for synthesizing this compound, supported by experimental data and detailed protocols.
Comparison of Synthesis Route Performance
The selection of a synthesis route for L-lysinamide depends on several factors, including the desired scale, purity requirements, and available resources. Chemical synthesis offers versatility and scalability, while enzymatic methods provide high selectivity and operate under milder conditions.
| Performance Metric | Chemical Synthesis (via Protected Lysine) | Enzymatic Synthesis (Conceptual) |
| Starting Material | Nα,Nε-Di-protected L-lysine (e.g., Boc-Lys(Boc)-OH) | L-lysine |
| Key Reagents | Carbodiimide coupling agents (e.g., DCC, EDC), Ammonia source, Deprotection agents (e.g., TFA) | L-lysinamidase or a suitable ligase, ATP (co-factor) |
| Typical Yield | High (specific data not available in cited literature) | Potentially high (quantitative conversion possible in related enzymatic reactions)[1] |
| Purity | High, requires purification to remove byproducts and unreacted reagents. A purity of 99% is achievable for related peptide derivatives[2]. | Potentially very high due to enzyme specificity. |
| Reaction Conditions | Anhydrous organic solvents, often requires inert atmosphere, protection/deprotection steps involve harsh acidic or basic conditions. | Aqueous buffer, mild temperature and pH. |
| Key Advantages | Scalability, well-established methodologies for peptide coupling. | High selectivity (no need for protecting groups), environmentally friendly (aqueous media), mild reaction conditions. |
| Key Disadvantages | Requires multiple protection and deprotection steps, use of potentially hazardous reagents, formation of byproducts. | Enzyme availability and stability can be limiting, optimization of reaction conditions required. |
Experimental Protocols and Methodologies
Route 1: Chemical Synthesis via N-Protected Lysine and Carbodiimide Coupling
This route is a well-established method in peptide chemistry adapted for the amidation of L-lysine. It involves three main stages: protection of the amino groups, activation of the carboxylic acid and amidation, and finally, deprotection.
1. Protection of L-lysine Amino Groups: To prevent unwanted side reactions, the α- and ε-amino groups of L-lysine must be protected. Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). For instance, L-lysine can be converted to Nα,Nε-di-Boc-L-lysine.
2. Amide Formation using a Coupling Agent: The carboxyl group of the di-protected lysine is activated using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate then reacts with an ammonia source to form the amide.
-
Protocol:
-
Dissolve Nα,Nε-di-Boc-L-lysine in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization[3].
-
Introduce a source of ammonia, such as ammonia gas bubbled through the solution or an ammonium salt with a non-nucleophilic counter-ion.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the urea byproduct (in the case of DCC).
-
Purify the protected L-lysinamide by column chromatography.
-
3. Deprotection: The protecting groups are removed to yield the final product, L-lysinamide. For Boc groups, this is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA).
-
Protocol:
-
Dissolve the purified di-Boc-L-lysinamide in a solution of TFA in DCM (e.g., 25-50% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Precipitate the L-lysinamide salt by adding a non-polar solvent like diethyl ether and purify by recrystallization or chromatography.
-
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Diaminohexanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct analytical methods suitable for the quantification of 2,6-Diaminohexanamide, a derivative of the essential amino acid L-lysine. The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring the reliability and consistency of results across different laboratories or techniques. This document outlines the experimental protocols for two proposed High-Performance Liquid Chromatography (HPLC) methods and presents a framework for their cross-validation.
Method 1: Reverse-Phase HPLC with Pre-column Derivatization
This method involves the derivatization of this compound with a fluorescent tag, enabling sensitive detection by a fluorescence detector.
Experimental Protocol
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent, such as 0.1 M Hydrochloric Acid.
-
Derivatization: Mix the sample solution with o-phthaldialdehyde (OPA) reagent in the presence of an thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) sodium phosphate buffer and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
-
Analysis: Inject the derivatized sample into the HPLC system and integrate the peak corresponding to the this compound derivative.
Method 2: Ion-Exchange Chromatography with Post-column Derivatization
This technique separates compounds based on their charge and is well-suited for the analysis of amino acids and their derivatives.
Experimental Protocol
-
Sample Preparation: Dissolve the this compound sample in a lithium citrate buffer.
-
Chromatographic System:
-
Column: A cation-exchange column.
-
Mobile Phase: A step gradient of lithium citrate buffers with increasing pH and ionic strength.
-
Flow Rate: 0.5 mL/min.
-
Post-column Derivatization: The column effluent is mixed with a ninhydrin solution at an elevated temperature.
-
Detector: A visible light detector set to 570 nm.
-
-
Analysis: The derivatized analyte is detected as it elutes from the column, and the peak area is used for quantification.
Comparative Data Summary
The following table summarizes the expected performance characteristics for the two analytical methods. These values are illustrative and would need to be confirmed during method validation.
| Parameter | Reverse-Phase HPLC with Pre-column Derivatization | Ion-Exchange Chromatography with Post-column Derivatization |
| Specificity | High | High |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
| Run Time | ~30 minutes | ~60-90 minutes |
Visualizing the Methodologies
To aid in the understanding of the experimental workflows and their comparison, the following diagrams have been generated.
Caption: A comparison of the workflows for the two proposed analytical methods.
Caption: The logical workflow for the cross-validation of the analytical methods.
Conclusion
Both the Reverse-Phase HPLC with pre-column derivatization and the Ion-Exchange Chromatography with post-column derivatization are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring the RP-HPLC method) or the desire to use a well-established, robust technique for amino acid analysis (favoring the IEC method). A thorough cross-validation as outlined is essential to ensure that the chosen method is fit for its intended purpose and that the analytical results are reliable and reproducible.
Confirming the Structure of 2,6-Diaminohexanamide Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative overview of NMR techniques for confirming the structure of 2,6-diaminohexanamide derivatives, supported by experimental data and protocols.
Derivatives of this compound, which are structurally related to the amino acid lysine, are of significant interest in medicinal chemistry and materials science. Precise structural confirmation is critical for understanding their biological activity and material properties. This guide focuses on the application of ¹H and ¹³C NMR spectroscopy, including two-dimensional techniques, for the unambiguous structural assignment of these molecules.
Comparative Analysis of Structural Confirmation Methods
While several analytical techniques can provide structural information, NMR spectroscopy offers unparalleled detail regarding the connectivity and spatial arrangement of atoms.
| Analytical Method | Information Provided | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Connectivity, chemical environment of nuclei. | Rapid, provides fundamental structural backbone. | Signal overlap in complex molecules can obscure interpretation. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between nuclei, detailed connectivity. | Resolves signal overlap, enables unambiguous assignment of complex structures. | Longer acquisition times, requires more sophisticated data analysis. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, provides exact mass. | Does not provide detailed information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and simple for functional group identification. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to obtain. |
For a comprehensive structural confirmation of this compound derivatives, a combination of these techniques is often employed, with NMR playing a central role in defining the molecular framework in solution.
Experimental Data: NMR Spectral Assignments
The complete ¹H and ¹³C NMR chemical shift assignments for the N²,N⁶-dibenzoyl-2,6-diaminopurine fragment of a more complex nucleoside are presented below.[1][2] Spectroscopic analysis confirmed the R-configuration at the anomeric carbons and that both threofuranoses exist in a conformational equilibrium at room temperature.[2]
Table 1: ¹H and ¹³C NMR Data of the N²,N⁶-dibenzoyl-2,6-diaminopurine Fragment in CDCl₃ [1][2]
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |
| 2 | 155.133 | - | - |
| 4 | 152.568 | - | - |
| 5 | 121.108 | - | - |
| 6 | 150.1 | - | - |
| 8 | 141.188 | 8.155 | s |
| N²-CO | 165.6 | - | - |
| N⁶-CO | 164.7 | - | - |
| NH (amide) | - | 8.648 | br s |
Data extracted from the characterization of N²,N⁶-dibenzoyl-N²,N⁹-bis(2',3'-di-O-benzoyl-(α)-L-threofuranosyl)-2,6-diaminopurine.[1][2]
Experimental Protocols
A general protocol for the NMR analysis of a novel this compound derivative is outlined below. This protocol is based on standard practices for the structural elucidation of organic molecules.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using NMR spectroscopy.
References
A Comparative Analysis of 2,6-Diaminohexanamide Purity from Leading Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and therapeutic efficacy. This guide provides a comprehensive evaluation of 2,6-Diaminohexanamide (L-Lysinamide) from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous analytical workflow designed to assess purity, identify potential impurities, and provide a clear basis for informed purchasing decisions.
The quality of this compound can significantly impact downstream applications, including peptide synthesis, drug formulation, and biological assays. Impurities can lead to side reactions, reduced yield, and misleading biological data. Therefore, a thorough analytical assessment is paramount. This guide outlines the experimental protocols used for this evaluation and presents the data in a clear, comparative format.
Comparative Analysis of Purity and Impurities
The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC). Further characterization and impurity identification were performed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Water content was determined by Karl Fischer titration.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.85% | 98.90% | 99.50% |
| Major Impurity 1 (% Area) | 0.08% (Unidentified) | 0.75% (L-Lysine) | 0.30% (Dimer) |
| Major Impurity 2 (% Area) | 0.05% (Unidentified) | 0.25% (Unidentified) | 0.15% (Unidentified) |
| Total Impurities (% Area) | 0.15% | 1.10% | 0.50% |
| Water Content (KF) | 0.10% | 0.50% | 0.25% |
| Residual Solvents (GC-HS) | <0.01% | 0.05% (Ethanol) | <0.01% |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| NMR Confirmation | Conforms to Structure | Conforms to Structure | Conforms to Structure |
Key Findings:
-
Supplier A demonstrated the highest purity (99.85%) with the lowest levels of total impurities and water content.
-
Supplier B showed the lowest purity (98.90%) with a significant percentage of L-Lysine as a process-related impurity. The presence of residual ethanol was also noted.
-
Supplier C provided a high-purity product (99.50%) with a notable dimer impurity, suggesting a potential issue in the manufacturing or storage process.
Experimental Workflow and Methodologies
The following diagram outlines the comprehensive workflow employed for the evaluation of this compound from each supplier.
Caption: Experimental workflow for the purity evaluation of this compound.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-36 min: 95% to 5% B
-
36-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent.
-
LC Method: Same as the HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 350°C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psi.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterium Oxide (D₂O).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of D₂O.
4. Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20 Coulometric KF Titrator or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of the sample was added directly to the titration vessel.
5. Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Carrier Gas: Helium.
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 min.
-
Logical Relationship for Supplier Selection
The selection of a suitable supplier depends on the specific requirements of the research or application. The following diagram illustrates a decision-making pathway based on the analytical findings.
Caption: Decision tree for selecting a this compound supplier.
This guide provides a framework for the analytical evaluation of this compound. It is recommended that researchers perform their own quality assessment of materials to ensure suitability for their specific applications.
A Comparative Guide to Lysine-Based Polyamides and Other Biopolymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the properties of lysine-based polyamides, a class of polymers derived from the amino acid lysine (2,6-diaminohexanoic acid). As the demand for biocompatible and biodegradable materials in drug delivery and tissue engineering grows, understanding the characteristics of these polymers in comparison to established alternatives is crucial. This document offers a comparative analysis of lysine-based poly(ester amides), Polyamide 6 (Nylon 6), Polylactic Acid (PLA), and Chitosan, supported by experimental data and detailed protocols.
Comparative Analysis of Polymer Properties
The selection of a polymer for a specific biomedical application hinges on a thorough understanding of its physicochemical properties. The following tables summarize key quantitative data for lysine-based poly(ester amides) and selected alternative polymers.
Table 1: Thermal and Mechanical Properties
| Property | Lysine-Based Poly(ester amide)s | Polyamide 6 (Nylon 6) | Polylactic Acid (PLA) | Chitosan |
| Glass Transition Temperature (Tg) | 100–105 °C[1] | 40 °C[2] | 55-65 °C | 140-150 °C |
| Melting Temperature (Tm) | Not always distinct[1] | 220 °C[3] | 150-180 °C | Decomposes before melting |
| Decomposition Temperature (Td) | Above 200 °C[1] | 430 °C[2] | ~350 °C | ~280 °C |
| Tensile Strength (MPa) | Variable, dependent on composition | 80[3] | 50-70 | 30-100 |
| Young's Modulus (GPa) | Variable, dependent on composition | 3.0[3] | 2.7-16 | 1-2.5 |
| Elongation at Break (%) | Variable, dependent on composition | 40[3] | 3-6 | 5-20 |
Table 2: Drug Delivery and Biocompatibility Properties
| Property | Lysine-Based Poly(ester amide)s | Polyamide 6 (Nylon 6) | Polylactic Acid (PLA) | Chitosan |
| Biocompatibility | Generally high, degradation products are natural metabolites[4][5] | Good, but not biodegradable[6] | Excellent, FDA approved for medical use[7] | Excellent, mucoadhesive properties[8][9][10][11] |
| Biodegradability | Yes, hydrolytic and enzymatic degradation[5][12][13] | No | Yes, by hydrolysis to lactic acid[7] | Yes, by enzymes like lysozyme[10] |
| Drug Loading Capacity | Dependent on functional groups and porosity | Generally low for unmodified polymer | Moderate, dependent on formulation[14] | High, due to cationic nature and functional groups[10] |
| Common Drug Release Mechanism | Bulk and surface erosion, diffusion[12] | Diffusion (for drug-eluting coatings) | Bulk erosion and diffusion[15] | Swelling, diffusion, and erosion[9] |
| Solubility | Soluble in various organic solvents, tunable | Soluble in formic acid, phenols | Soluble in chloroform, dichloromethane | Soluble in acidic aqueous solutions[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of polymer properties. The following sections outline the methodologies for key experiments.
Determination of Polymer Molecular Weight via Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of a polymer sample.
Materials:
-
Polymer sample
-
GPC-grade solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Molecular weight standards (e.g., polystyrene, polymethyl methacrylate)
-
GPC instrument equipped with a refractive index (RI) detector
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polymer sample (typically 1-2 mg/mL) in the GPC-grade solvent. Ensure complete dissolution by gentle agitation. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Standard Preparation: Prepare a series of solutions of molecular weight standards with known concentrations in the same solvent.
-
Instrument Setup:
-
Set the column and detector temperature (e.g., 35 °C).
-
Set the solvent flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Calibration: Inject the molecular weight standards into the GPC system and record their elution times. Create a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
Sample Analysis: Inject the prepared polymer sample solution into the GPC system and record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the polymer sample from its chromatogram.[16]
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of a polymer.
Materials:
-
Polymer sample (5-10 mg)
-
TGA instrument with a high-precision balance and furnace
-
Inert gas (e.g., Nitrogen) and/or oxidizing gas (e.g., Air)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer sample into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the desired atmosphere (e.g., nitrogen flow at 20-50 mL/min).
-
Program the temperature profile. A typical method involves heating from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Start the TGA run. The instrument will continuously measure and record the sample's weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial weight remaining on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
-
Analyze the different stages of weight loss to understand the decomposition mechanism.
-
The final residual weight at the end of the experiment provides information about the char yield or inorganic filler content.[17][18][19]
-
In Vitro Drug Release Assay
Objective: To determine the rate and extent of drug release from a polymer-based drug delivery system in a simulated physiological environment.
Materials:
-
Drug-loaded polymer formulation (e.g., nanoparticles, microspheres, hydrogel)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, simulated gastric or intestinal fluid)
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Drug-Loaded Formulation: Prepare the drug-loaded polymer formulation according to a specific protocol.
-
Assay Setup:
-
Accurately weigh a specific amount of the drug-loaded formulation and place it in a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected samples using a pre-validated analytical method.
-
Data Analysis:
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these polymers.
Caption: Experimental workflow for polymer synthesis, characterization, and application testing.
Caption: Signaling pathway for targeted drug delivery using a polymer conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamide (PA, Nylon) 6 :: MakeItFrom.com [makeitfrom.com]
- 3. polysynthesis.au [polysynthesis.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyamide 6 sheets [gteek.com]
- 7. Medical applications and prospects of polylactic acid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core Advantages of Chitosan in Targeted Delivery and Sustained-Release Systems - CD Bioparticles [cd-bioparticles.net]
- 9. researchgate.net [researchgate.net]
- 10. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Chitosan Properties in Mucosal Drug Delivery [chitolytic.com]
- 12. Lysine-derived, pH-sensitive and biodegradable poly(beta-aminoester urethane) networks and their local drug delivery behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. sump4.com [sump4.com]
- 19. eng.uc.edu [eng.uc.edu]
- 20. 2.4. In vitro drug release assay [bio-protocol.org]
- 21. eurofins.it [eurofins.it]
- 22. Methods to assess in vitro drug release from injectable polymeric particulate systems. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 23. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Computational Models of 2,6-Diaminohexanamide Reactivity
For researchers, scientists, and drug development professionals, accurately predicting the reactivity of molecules like 2,6-diaminohexanamide is crucial for designing novel therapeutics and understanding biological processes. This guide provides an objective comparison of computational models for predicting the reactivity of this compound, with a focus on its acid-base properties, a fundamental aspect of its chemical behavior. The performance of these models is evaluated against experimental data, and detailed experimental protocols are provided to facilitate the validation of in-silico predictions.
The reactivity of this compound is primarily governed by the two amino groups, which can act as nucleophiles and bases. A key descriptor of this reactivity is the acid dissociation constant (pKa), which quantifies the tendency of the protonated amino groups to deprotonate. Accurate pKa prediction is therefore a critical test for any computational model aiming to describe the reactivity of this molecule.
Comparing Computational Models for pKa Prediction
The validation of computational models relies on comparing their predictions with robust experimental data. For this compound, experimental pKa values for the closely related compound 1,6-hexanediamine serve as an excellent benchmark.
| Compound | Experimental pKa1 | Experimental pKa2 | Computational Model | Predicted pKa1 | Predicted pKa2 | Mean Absolute Error (pKa units) | Reference |
| 1,6-Hexanediamine | 10.75 | 9.75 | DFT (B3LYP/6-31+G(d,p)) with Poisson-Boltzmann solvent model | 10.7 | 9.8 | 0.1 | [1][2] |
| 1,6-Hexanediamine | 11.857 (at 0°C) | - | - | - | - | - |
Note: The experimental pKa values for 1,6-hexanediamine are reported at standard conditions unless otherwise specified. The discrepancy in reported experimental values highlights the importance of consistent experimental conditions.
The data clearly indicates that Density Functional Theory (DFT) calculations, when coupled with an appropriate solvent model, can provide highly accurate predictions of the pKa values for diamines like 1,6-hexanediamine, with a mean absolute error of only 0.1 pKa units.[1][2] This level of accuracy is crucial for reliable in-silico screening and mechanistic studies. The choice of the functional (B3LYP) and basis set (6-31+G(d,p)) in conjunction with the Poisson-Boltzmann continuum solvent model has been shown to be effective for this class of molecules.[1][2]
Experimental Protocol: Determination of pKa by Potentiometric Titration
To validate the computational predictions, a standard and reliable experimental method for pKa determination is potentiometric titration.[3][4][5][6]
Objective: To determine the pKa values of this compound in aqueous solution.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
High-purity water (deionized or distilled)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the diamine solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Acidification: Add a known excess of the standardized HCl solution to the beaker to fully protonate both amino groups of the this compound.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Endpoint Determination: Continue the titration past the second equivalence point, which is observed as a sharp change in pH.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa1) is the pH at the midpoint between the start of the titration and the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points. Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.
Logical Workflow for Model Validation
The process of validating a computational model against experimental data follows a logical workflow. This can be visualized as a directed graph where each step builds upon the previous one.
Caption: Workflow for validating computational models against experimental data.
Conclusion
The validation of computational models is an indispensable step in ensuring their predictive power and reliability. For this compound, DFT calculations using the B3LYP functional with a 6-31+G(d,p) basis set and a Poisson-Boltzmann solvent model have demonstrated high accuracy in predicting pKa values when compared to experimental data for the closely related 1,6-hexanediamine.[1][2] Researchers and drug development professionals can confidently employ such validated models to investigate the reactivity of this compound and its derivatives, thereby accelerating the pace of discovery. The provided experimental protocol for pKa determination offers a clear and reproducible method for generating the necessary experimental data for ongoing and future validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of the Biocompatibility of 2,6-Diaminohexanamide-Based Polyamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of materials derived from 2,6-diaminohexanamide, primarily focusing on Polyamide 6,6 (Nylon 6,6), a common polymer synthesized from this monomer. Due to the limited direct biocompatibility data on this compound in its monomeric form, this guide leverages data from studies on closely related and widely used polyamides, such as Nylon 6 and Polyamide 12 (PA12). These materials are compared against other common medical biomaterials: Polyether ether ketone (PEEK), Polytetrafluoroethylene (PTFE), and Titanium (Ti). The guide is structured to provide a clear comparison of cytotoxicity, hemocompatibility, and in vivo inflammatory response, supported by experimental data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data gathered from various studies to facilitate a comparative analysis of the biocompatibility of these materials.
Table 1: Comparative In Vitro Cytotoxicity
| Material | Assay | Cell Line | Cell Viability (%) | Result Interpretation |
| Polyamide 6 (Nylon 6) | MTT | Human Fibroblasts | Reduced proliferation up to 6 days | Cytotoxic at 10 days[1][2] |
| PEEK | MTT | Human Fibroblasts | Higher than Nylon 6 | Good biocompatibility[1][2] |
| Polyamide 12 (PA 12) | Not Specified | Not Specified | Not Specified | Medical-grade PA12 is tested for cytotoxicity[3] |
| PTFE | Not Specified | Not Specified | Not Specified | Generally considered biocompatible |
| Titanium | Not Specified | Not Specified | Not Specified | Generally considered biocompatible |
Note: Quantitative cell viability percentages for direct comparison across all materials were not consistently available in the reviewed literature. The data for Nylon 6 suggests potential for cytotoxicity over longer durations.
Table 2: Comparative Hemocompatibility
| Material | Parameter | Method | Quantitative Data | Result Interpretation |
| Polyamide (general) | Platelet Adhesion | Not Specified | Prone to adhere platelets[4] | Potentially thrombogenic |
| PTFE | Platelet Adhesion | Microscopic Count | 15,693 ± 2,487 platelets/mm² | High platelet adhesion[5] |
| Titanium | Platelet Adhesion | Spectrophotometry | A450: 2.14 ± 0.05 | High platelet adhesion[6] |
| Polyamide 12 (PA12) | Hemolysis | ISO 10993-4 | Not specified, but medical grade is tested | Expected to be non-hemolytic |
| General Polymers | Hemolysis (%) | Spectrophotometry | < 2% is considered non-hemolytic | Standard acceptance criteria[7] |
Note: Direct quantitative comparison of platelet adhesion and hemolysis for all materials under the same conditions is limited. The available data suggests that both polyamides and PTFE can exhibit significant platelet adhesion.
Table 3: Comparative In Vivo Inflammatory Response
| Material | Animal Model | Time Point | Key Histological Findings | Result Interpretation |
| Nylon Sutures | Canine Oral Mucosa | 3, 7, 14 days | Minimal inflammatory cell infiltration compared to silk | Low inflammatory response |
| General Implants | Murine | Not Specified | Fibrous capsule formation, presence of macrophages and foreign body giant cells | Typical foreign body response[8] |
| Polyester-polyurethane | Canine Aorta | 6 and 12 months | Mean inflammation grade of 2 (6 mo) and 3 (12 mo) on a 4-point scale | Moderate inflammatory response[9] |
Experimental Protocols
1. In Vitro Cytotoxicity: MTT Assay (in accordance with ISO 10993-5)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture : L929 mouse fibroblast cells (or other relevant cell lines like human fibroblasts) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Material Extraction : The test material is extracted in culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.[12]
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[13]
-
Exposure : The culture medium is replaced with the material extracts (in various concentrations) and incubated for 24, 48, or 72 hours.[10]
-
MTT Reagent : After the exposure period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[14][15]
-
Solubilization : The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) or a solution of SDS in HCl is added to dissolve the formazan crystals.[12][15]
-
Quantification : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control (cells cultured in fresh medium). A reduction in cell viability to below 70% is generally considered a cytotoxic effect.[12][14]
2. Hemocompatibility: Platelet Adhesion Assay
This assay quantifies the adhesion of platelets to the surface of a biomaterial.
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation : Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes.
-
Material Incubation : The test materials are placed in wells of a culture plate and incubated with PRP for a defined period (e.g., 60 minutes) at 37°C.
-
Rinsing : After incubation, the materials are gently rinsed with phosphate-buffered saline (PBS) to remove non-adherent platelets.
-
Quantification Methods :
-
Radiolabeling : Platelets are labeled with a radioisotope (e.g., ¹¹¹In-oxine) before incubation. The radioactivity on the material surface is then measured using a gamma counter to quantify the number of adhered platelets.[16]
-
Colorimetric Assays (LDH or ACP) : The activity of lactate dehydrogenase (LDH) or acid phosphatase (ACP) released from lysed adherent platelets is measured spectrophotometrically. A standard curve is used to correlate absorbance with platelet number.[5]
-
Scanning Electron Microscopy (SEM) : Adherent platelets are fixed (e.g., with glutaraldehyde), dehydrated through a series of ethanol concentrations, and sputter-coated with gold. The surface is then visualized using SEM, and the number of adhered platelets per unit area is counted from the micrographs.[17][18][19]
-
3. In Vivo Inflammatory Response: Histological Evaluation
This method assesses the tissue response to an implanted material.
-
Implantation : The sterile biomaterial is implanted into a suitable animal model (e.g., subcutaneous tissue of a rat or rabbit).
-
Explantation and Tissue Processing : After a predetermined period (e.g., 7, 30, or 90 days), the implant and surrounding tissue are explanted. The tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Histological Staining : Thin sections (e.g., 5 µm) of the tissue are cut and stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Microscopic Analysis : The stained sections are examined under a light microscope. The inflammatory response is evaluated by identifying and quantifying the presence of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages, and foreign body giant cells) at the implant-tissue interface. The thickness of the fibrous capsule surrounding the implant is also measured as an indicator of the chronic inflammatory response.
Mandatory Visualization
Signaling Pathway of the Foreign Body Response
Caption: Initial events and cellular cascade of the foreign body response to an implanted biomaterial.
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: Step-by-step workflow for assessing material cytotoxicity using the MTT assay.
Logical Relationship of Biocompatibility Assessment
References
- 1. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [figshare.cardiffmet.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. PA 12 Medical-Grade | Biocompatible 3D Printing | Materialise [materialise.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assessment of the Cell Metabolic Activity, Cytotoxicity, Cell Attachment, and Inflammatory Reaction of Human Oral Fibroblasts on Polyetheretherketone (PEEK) Implant–Abutment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haemoscan.com [haemoscan.com]
- 8. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Measurement of Cell Proliferation for Adherent Cells (MTT) [bio-protocol.org]
- 11. Cytotoxicity in culture of cells (MTT assay) [bio-protocol.org]
- 12. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 13. nhiso.com [nhiso.com]
- 14. senzagen.com [senzagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Platelet adhesion in polytetrafluoroethylene (PTFE) vascular grafts in vivo and the influence of increased intramuscular pressure--an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of electron microscopy to study platelets and thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of scanning electron microscopy and fixation methods to evaluate the interaction of blood with the surfaces of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,6-Diaminohexanamide: A Guide for Laboratory Professionals
The proper disposal of 2,6-Diaminohexanamide is crucial for ensuring laboratory safety and environmental protection. This compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also harmful to aquatic life. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | [2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | [2] |
| Skin and Body Protection | Flame-retardant antistatic protective clothing, such as a lab coat. Ensure skin is not exposed. | |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is required. | [1] |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For dry spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials such as sawdust.
-
Collection: Collect the spilled material and absorbent into a designated, labeled, and sealed container for hazardous waste.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department in accordance with your facility's policies.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Waste Identification: All waste containing this compound, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.[3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[5][7] The original container can be used if it is in good condition.[7] Ensure the container has a secure, tight-fitting lid.[5][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., Corrosive, Toxic, Harmful to Aquatic Life).[7]
-
Segregation and Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] The waste must be segregated from incompatible materials, such as strong oxidizing agents and acids.[2][9]
-
Accumulation Limits: Do not exceed the SAA limits of 55 gallons of hazardous waste or one quart of acutely toxic waste.[8]
-
Request for Pickup: Once the container is full or waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS department.[7] Do not pour this compound down the drain or dispose of it in regular trash.[5][8]
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for 1,6-Diaminohexane, which should be considered as indicative for this compound in the absence of specific data.
| Property | Value | Source |
| Melting Point/Range | 38 - 41 °C / 100.4 - 105.8 °F | [10] |
| Boiling Point/Range | 204 - 205 °C / 399.2 - 401 °F | [10] |
| Flash Point | 81 °C / 177.8 °F | [10] |
| Water Solubility | 490 g/l (at 20°C) | [10] |
| Vapor Pressure | 2 mbar @ 50 °C | [10] |
| SAA Accumulation Limit | 55 gallons | [8] |
| Acutely Toxic SAA Limit | 1 quart | [8] |
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. fishersci.se [fishersci.se]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. carlroth.com [carlroth.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nj.gov [nj.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Operational Guidance for Handling 2,6-Diaminohexanamide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Diaminohexanamide was located. The following guidance is based on the safety data for the closely related and structurally similar compound, 1,6-Diaminohexane. It is imperative to treat this compound with, at a minimum, the same level of caution. A substance-specific risk assessment should be conducted before handling.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of dust or vapors. The following table summarizes the recommended PPE based on the hazards associated with 1,6-Diaminohexane.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side protection and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body | Complete suit protecting against chemicals; Flame retardant antistatic protective clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use a respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is A-(P2).[3] |
Handling and Storage Protocols
Safe handling and storage are critical to prevent exposure and maintain the integrity of the chemical.
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure that eyewash stations and safety showers are close to the workstation.[4]
-
Procedural Controls:
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Conditions: Store in a cool, dry place. The substance is hygroscopic; store under an inert gas if necessary.[1]
-
Incompatibilities: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[4]
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are essential for laboratory and environmental safety.
Spill Response:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system.[2][3]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan:
-
Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Disposal Method:
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Environmental Precautions: Do not let the product enter drains. Discharge into the environment must be avoided as it is harmful to aquatic life.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
